Methyl thiophene-2-carbimidothioate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H7NS2 |
|---|---|
Molecular Weight |
157.3 g/mol |
IUPAC Name |
methyl thiophene-2-carboximidothioate |
InChI |
InChI=1S/C6H7NS2/c1-8-6(7)5-3-2-4-9-5/h2-4,7H,1H3 |
InChI Key |
NMDRLHVOLQZPJX-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=N)C1=CC=CS1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Thiophene-2-carbimidothioate Hydroiodide vs. Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the hydroiodide and hydrochloride salt forms of methyl thiophene-2-carbimidothioate, a molecule of interest in medicinal chemistry and materials science. We will delve into the synthesis, characterization, and comparative evaluation of these two salts, offering insights grounded in established scientific principles to aid in the selection of the optimal form for specific research and development applications.
Introduction: The Critical Role of Salt Selection
Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] this compound, with its reactive imidothioate moiety, represents a promising scaffold for further chemical elaboration and drug discovery.
The transformation of a parent compound into a salt is a fundamental strategy in drug development to enhance its physicochemical and biopharmaceutical properties.[4][5][6] The choice of the counter-ion can profoundly influence a compound's solubility, stability, dissolution rate, hygroscopicity, and ultimately, its bioavailability.[7][8] This guide will specifically compare the hydroiodide and hydrochloride salts of this compound, providing a framework for rational salt selection.
Synthesis and Mechanistic Insights
The synthesis of the target salts originates from a common intermediate, this compound, which can be prepared from thiophene-2-carbonitrile.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of this compound (Free Base)
-
Reaction Setup: To a solution of thiophene-2-carbonitrile in anhydrous methanol, add sodium methanethiolate.
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound Hydroiodide
-
Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane.
-
Acid Addition: Add a solution of hydroiodic acid (typically 57% in water or a solution in a compatible organic solvent) dropwise with stirring.
-
Precipitation and Isolation: The hydroiodide salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Step 3: Synthesis of this compound Hydrochloride
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Acid Addition: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of hydrogen chloride in a compatible organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum.
Reaction Scheme
Caption: Synthesis of Hydroiodide and Hydrochloride Salts.
Rationale for Experimental Choices
The choice of anhydrous conditions for the synthesis of the free base is crucial to prevent the hydrolysis of the starting nitrile and the resulting imidothioate. The use of ethereal or other relatively non-polar solvents for salt formation facilitates the precipitation of the ionic salt from the solution.
Physicochemical Characterization
A thorough characterization of both salt forms is essential to understand their properties. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compounds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm the presence of the correct counter-ion.
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the salts.
-
Melting Point: To assess purity and get a preliminary indication of crystal lattice energy.
-
Solubility Studies: To quantify the solubility in various solvents (e.g., water, buffers at different pH, organic solvents).
-
Hygroscopicity Assessment: To determine the tendency of the solid to absorb moisture from the atmosphere.
-
Powder X-Ray Diffraction (PXRD): To investigate the crystalline nature and identify potential polymorphism.
Comparative Data Table
| Property | This compound Hydroiodide | This compound Hydrochloride | Rationale for Expected Differences |
| Molecular Formula | C₆H₈INS₂ | C₆H₈ClNS₂ | Different counter-ions. |
| Molecular Weight | 285.17 g/mol | 193.74 g/mol | Iodine is significantly heavier than chlorine. |
| Appearance | Expected to be a solid. | Expected to be a solid. | Salts of organic molecules are typically solids. |
| Melting Point (°C) | Likely lower than hydrochloride. | Likely higher than hydroiodide. | Based on the general trend that for a given cation, salts of smaller, less polarizable anions often have higher lattice energies and thus higher melting points. |
| Aqueous Solubility | Expected to be high. | Expected to be very high. | Both are salts of a strong acid and a moderately basic organic molecule, which generally leads to good aqueous solubility. The smaller size of the chloride ion may lead to better solvation and higher solubility.[5] |
| Hygroscopicity | Potentially less hygroscopic. | Potentially more hygroscopic. | Hydrochloride salts are often more hygroscopic than their corresponding hydrobromide or hydroiodide salts.[4] |
| Stability | Susceptible to oxidation of iodide. | Generally more stable. | Iodide can be oxidized to iodine (I₂), especially in the presence of light or oxidizing agents, leading to discoloration. Chloride is much more resistant to oxidation. |
In-depth Comparative Analysis of Salt Forms
The choice between a hydroiodide and a hydrochloride salt is a critical decision in the drug development process, with each having distinct advantages and disadvantages.
Solubility and Dissolution Rate
Both salts are expected to exhibit significantly improved aqueous solubility compared to the free base. Hydrochloride salts are among the most common in pharmaceuticals due to their ability to enhance the solubility of basic drugs.[8] While the hydroiodide salt is also expected to be soluble, the smaller ionic radius and higher electronegativity of the chloride ion may lead to stronger interactions with water molecules, potentially resulting in even greater solubility for the hydrochloride salt.
Stability and Handling
A significant drawback of the hydroiodide salt is its potential for oxidative degradation. The iodide anion can be oxidized to elemental iodine, which can lead to discoloration (a yellow or brownish tint) and the formation of impurities. This can be a concern during long-term storage and may necessitate special packaging and handling procedures, such as protection from light. The hydrochloride salt, in contrast, is generally more stable and less prone to oxidative degradation.[4]
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter for solid dosage form development. Highly hygroscopic materials can be difficult to handle and process, and moisture uptake can affect the physical and chemical stability of the drug product.[9] Hydrochloride salts have a general tendency to be more hygroscopic than hydroiodide salts.[4] This could present challenges in formulation and may require controlled humidity environments during manufacturing and storage.
Bioavailability
The bioavailability of a drug is influenced by its solubility and dissolution rate. Assuming both salts completely dissociate in the gastrointestinal tract, the primary determinant of absorption for this molecule would likely be its permeability across biological membranes. If solubility is the rate-limiting step for absorption, the potentially higher solubility of the hydrochloride salt could lead to improved bioavailability.[8] However, if the compound has high permeability, the differences in solubility between the two salts may not translate to significant differences in bioavailability.
Decision-Making Framework for Salt Selection
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- 2. tandfonline.com [tandfonline.com]
- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Methyl thiophene-2-carbimidothioate chemical safety data sheet (SDS)
An In-Depth Technical Guide to the Chemical Safety of Methyl Thiophene-2-carbimidothioate
Introduction: Navigating Data Scarcity with Scientific Rigor
In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds for which comprehensive safety data is not yet established. This compound is one such molecule. While a specific, validated Safety Data Sheet (SDS) is not publicly available, a robust safety framework can be constructed through a "read-across" methodology. This approach involves a critical evaluation of the molecule's constituent parts—the thiophene ring and the thioimidate functional group—and leveraging established data from structurally analogous compounds.
This guide provides researchers, scientists, and drug development professionals with a comprehensive safety and handling protocol for this compound. By deconstructing its potential hazards and grounding our recommendations in the known toxicology of its components, we present a self-validating system for risk mitigation, ensuring both scientific integrity and personnel safety.
Chemical Identity and Physicochemical Profile
This compound is an organosulfur compound featuring a thiophene ring substituted at the 2-position with a methyl carbimidothioate group. Its hydroiodide salt is commercially available as a solid. The neutral compound's properties are inferred from related structures.
| Property | Inferred Value / Data | Source / Rationale |
| Chemical Formula | C₆H₇N₁S₂ | (Calculated) |
| Molecular Weight | 157.26 g/mol | (Calculated) |
| CAS Number | Not assigned (for free base) | N/A |
| Appearance | Likely a solid or oil. | The hydroiodide salt is a solid. Related thiophene derivatives exist as liquids or solids[1]. |
| Solubility | Likely soluble in organic solvents; insoluble in water. | Thiophene itself is insoluble in water but soluble in ether and alcohol[2]. |
| Stability | Potentially sensitive to air, moisture, and strong acids/bases. | Thioimidates can be unstable under acidic conditions[3]. Many organosulfur compounds are air-sensitive[4]. |
Hazard Identification and Risk Assessment: A Read-Across Approach
The primary hazards are extrapolated from two key structural motifs: the thiophene core and the thioimidate functional group.
The Thiophene Moiety: Metabolic Activation and Systemic Toxicity
The thiophene ring is a common feature in many pharmaceuticals. However, it is also associated with toxicity that originates from its metabolism by cytochrome P450 (CYP450) enzymes in the liver[5][6]. This bioactivation can proceed via two main pathways:
-
S-oxidation: Oxidation of the sulfur atom to a reactive thiophene-S-oxide.
-
Epoxidation: Formation of an electrophilic epoxide across the double bonds of the ring.
These reactive metabolites can covalently bind to cellular macromolecules (proteins, DNA), leading to cellular damage and organ toxicity[2][5]. This mechanism is implicated in the hepatotoxicity and nephrotoxicity observed with some thiophene-containing drugs[6]. Therefore, this compound must be treated as a potential toxin, particularly with respect to the liver and kidneys.
The Thioimidate Group: Localized Hazards and Reactivity
Thioimidates are reactive functional groups that serve as synthetic precursors to thioamides and amidines[3][7]. While specific data on this compound is absent, related sulfur- and nitrogen-containing heterocycles often present the following hazards:
-
Skin and Eye Irritation: Assumed to be an irritant based on data for analogous compounds like methyl thiophene-2-carboxylate, which is known to cause skin and serious eye irritation[8].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[8][9].
-
Sensitization: Prolonged or repeated exposure may lead to allergic reactions in susceptible individuals[8].
Inferred GHS Classification
Based on the read-across analysis, the following GHS classification should be provisionally adopted.
| Hazard Class | GHS Category (Inferred) | Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation.[8] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Liver, Kidneys) | H373: May cause damage to organs through prolonged or repeated exposure. |
Strategic Framework for Safe Handling: The Hierarchy of Controls
A proactive approach to safety prioritizes systematic risk reduction. The Hierarchy of Controls is a fundamental principle that moves from most to least effective measures. All work with this compound must be governed by this framework.
Caption: Decision-making flowchart for emergency response to chemical exposure.
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[4][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person.[1][8]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9] Storage under an inert atmosphere is recommended to preserve chemical integrity.[4]
-
Disposal: All waste material, including empty containers and contaminated cleaning supplies, must be disposed of as hazardous chemical waste through your institution's EHS program. Do not dispose of it down the drain or in regular trash.[4][9]
Conclusion
While this compound lacks a dedicated safety data sheet, a proactive and scientifically-grounded safety protocol is achievable. By understanding the metabolic liabilities of the thiophene ring and the potential reactivity of the thioimidate group, researchers can implement a robust system of controls. Adherence to the principles of the Hierarchy of Controls, meticulous execution of handling protocols, and preparedness for emergencies are paramount to ensuring a safe research environment.
References
- Title: Safety evaluation of substituted thiophenes used as flavoring ingredients Source: Food and Chemical Toxicology URL
- Source: ResearchGate (PDF)
- Title: SAFETY DATA SHEET: 5-Methylthiophene-2-carboxaldehyde Source: Thermo Fisher Scientific URL
- Source: C/D/N Isotopes Inc.
- Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ResearchGate URL
- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry URL
- Title: this compound hydroiodide Source: Sigma-Aldrich URL
- Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL
- Title: Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE Source: ChemicalBook URL
- Title: SAFETY DATA SHEET: 2-Methylthiophene Source: Fisher Scientific URL
- Title: 2-Methylthiophene 98% Source: Sigma-Aldrich URL
- Source: PMC (PubMed Central)
- Title: Safe handling and storage procedures for 6-Methylpicolinic acid-thioamide Source: Benchchem URL
- Title: Complementary Strategies for Installation of Thioimidates into Peptide Backbones Source: PubMed URL
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- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Comparative Analysis: Thiophene-2-carboxamide vs. Carbimidothioate
This guide provides a comparative technical analysis of Thiophene-2-carboxamide and Carbimidothioate . These two chemical entities represent fundamentally different tools in the medicinal chemist's arsenal: one is a robust heteroaromatic scaffold , while the other is a reactive, basic pharmacophore .
Executive Summary
Thiophene-2-carboxamide is a stable, aromatic heterocyclic scaffold functioning primarily as a rigid core or bioisostere for benzamides. It is ubiquitous in kinase inhibitors and anti-inflammatory agents due to its ability to direct substituents into specific spatial vectors.
Carbimidothioate (also known as isothiourea) is a functional group characterized by the
Key Decision Matrix
| Feature | Thiophene-2-carboxamide | Carbimidothioate |
| Chemical Class | Heteroaromatic Amide | S-Alkylated Isothiourea |
| Primary Role | Structural Scaffold (Core) | Pharmacophore / Linker |
| Electronic Nature | Electron-rich aromatic; H-bond Donor/Acceptor | Basic; Positive charge delocalization |
| Stability | High metabolic and hydrolytic stability | Susceptible to hydrolysis (to thiol/urea) |
| Key Application | Kinase Inhibitors (JAK2, IKK), Antivirals | NOS Inhibitors, H2 Antagonists |
Part 1: Structural & Electronic Characterization[4]
Thiophene-2-carboxamide: The Rigid Scaffold
This moiety consists of a five-membered sulfur-containing aromatic ring fused to an exocyclic amide.
-
Aromaticity: The thiophene ring is aromatic (6
-electrons), though less stable than benzene. The sulfur atom donates lone pair electrons into the ring system. -
Geometry: The molecule is planar. The amide bond at C2 usually adopts an s-trans conformation relative to the sulfur to minimize dipole repulsion, though this can rotate upon binding.
-
Bioisosterism: It is a classic bioisostere for benzamide. The sulfur atom (
) is larger than a phenyl -CH=CH- group, but the bond angles ( at S) alter the vector of the amide substituents, often improving fit in cryptic pockets.
Carbimidothioate: The Basic Motif
This group is the S-alkylated derivative of thiourea.
-
Basicity: Unlike the neutral thiophene amide, carbimidothioates are basic (
). Protonation occurs at the imine nitrogen, stabilizing the cation through resonance between the two nitrogens and the sulfur. -
Tautomerism: While S-alkylation locks the sulfur, the nitrogen protons are mobile. The equilibrium typically favors the form where the double bond is conjugated with the most substituted nitrogen or stabilized by intramolecular H-bonds.
Visualization: Structural Logic & Resonance
The following diagram contrasts the resonance stabilization of the two entities.
Caption: Comparative logic of binding modes. Thiophene-2-carboxamide relies on rigid geometry for H-bonding, while Carbimidothioate relies on basicity for ionic interactions.
Part 2: Synthetic Methodologies
Protocol A: Synthesis of Thiophene-2-carboxamide
The most robust method involves the amidation of thiophene-2-carboxylic acid. Direct coupling is preferred over acid chlorides for complex amines to avoid side reactions.
Reagents:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Amine (
) (1.1 eq) -
HATU or EDC/HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF or DCM
Step-by-Step Protocol:
-
Activation: Dissolve thiophene-2-carboxylic acid in dry DMF under
. Add DIPEA and HATU. Stir for 15 minutes at room temperature (RT) to form the active ester. -
Coupling: Add the amine dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass
). -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated
(to remove acid), and brine. -
Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Carbimidothioate (S-Alkylation)
This synthesis exploits the nucleophilicity of the sulfur atom in thiourea. It is a self-validating reaction; the product usually precipitates as the hydrohalide salt.
Reagents:
-
Thiourea derivative (
) (1.0 eq) -
Alkyl Halide (
, where X=Br, I) (1.1 eq) -
Solvent: Ethanol or Acetone (Anhydrous)
Step-by-Step Protocol:
-
Dissolution: Dissolve the thiourea in warm ethanol (
). -
Addition: Add the alkyl halide slowly. Use methyl iodide (MeI) for simple methylation or benzyl bromide for larger groups.
-
Reflux: Heat to reflux for 1–3 hours. The reaction is driven by the formation of the stable
bond. -
Precipitation: Cool the mixture to
. The carbimidothioate hydrohalide salt will precipitate. -
Isolation: Filter the solid and wash with cold ether.
-
Note: To obtain the free base, treat the salt with aqueous
and extract into DCM, but use immediately as the free base is less stable.
-
Part 3: Pharmacological Applications & Liabilities[5]
Thiophene-2-carboxamide[1][4][6][7][8][9][10]
-
Primary Use: Kinase Inhibition . The amide N-H and C=O mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., JAK2, IKK).
-
Metabolic Liability: The thiophene ring is susceptible to oxidation by CYP450 enzymes (specifically CYP2C9 and CYP3A4) to form a thiophene-S-oxide or epoxide. These are reactive electrophiles that can cause hepatotoxicity (e.g., as seen with tienilic acid).
-
Mitigation: Substitution at the C5 position of the thiophene ring (e.g., with a halogen or alkyl group) blocks metabolic activation.
-
Carbimidothioate
-
Primary Use: NOS Inhibitors & H2 Antagonists . The group mimics the guanidine moiety of arginine (substrate for Nitric Oxide Synthase).
-
Metabolic Liability: The primary risk is hydrolysis . In vivo, carbimidothioates can hydrolyze back to the thiol (stench, toxicity) and urea. They are also substrates for Flavin-containing Monooxygenases (FMO), leading to S-oxidation.
Visualization: Metabolic Pathways
Caption: Metabolic divergence. Thiophenes risk bioactivation (toxicity); Carbimidothioates risk hydrolytic cleavage (instability).
References
-
Medicinal Chemistry of Thiophene Deriv
- Source: N
- Context: Detailed SAR of thiophene-2-carboxamide in kinase inhibition and antioxidant activity.
-
URL:[Link]
-
Thiophene-2-carboxamide as JAK2 Inhibitors
-
Biological Applications of Thiourea and Carbimidothioate Deriv
- Source: MDPI Molecules
- Context: Comprehensive review of the tautomerism, synthesis (S-alkylation), and pharmacological uses of isothioureas.
-
URL:[Link]
-
Synthesis of Carbodiimides
- Source: Organic Chemistry Portal
- Context: Synthetic utility of carbimidothioates (isothioureas)
-
URL:[Link]
-
Discovery of P2Y14 Receptor Antagonists
- Source: Journal of Medicinal Chemistry (ACS)
- Context: Optimization of thiophene-2-carboxamide derivatives for improved solubility and liver microsomal stability.
-
URL:[Link]
Sources
Stability of methyl iminothioate salts under ambient conditions
This guide serves as a definitive technical resource on the stability, handling, and application of methyl iminothioate salts (S-methyl thioimidates). It is designed for organic chemists and pharmaceutical scientists requiring precise control over these reactive intermediates.[1]
Executive Summary
Methyl iminothioate salts (R-C(=NH₂⁺)-SMe X⁻) are linchpin electrophiles in the synthesis of amidines, imidazoles, and thiazoles. While thermodynamically potent, they suffer from significant kinetic instability under ambient conditions. Their degradation is primarily driven by moisture-induced hydrolysis and nucleophilic attack, necessitating rigorous exclusion of water and base. This guide delineates the physicochemical boundaries of their stability and provides validated protocols for their synthesis, storage, and quality control.
Chemical Identity & Structural Properties
Methyl iminothioate salts are the S-alkylated derivatives of thioamides.[1] Unlike their free-base counterparts, which are often volatile and unstable oils, the salts are crystalline solids.
-
General Formula:
[1] -
Resonance: The positive charge is delocalized between the nitrogen and sulfur, though the nitrogen bears the majority of the cationic character, making the graphitic carbon highly electrophilic.
-
Common Counter-anions (
):-
Iodide (
): Most common (via Methyl Iodide).[1] Prone to oxidation and hygroscopicity.[1] -
Tetrafluoroborate (
): Produced via Meerwein’s reagent ( ).[1] Significantly higher stability and lower hygroscopicity.[1] -
Fluorosulfonate (
): Produced via Methyl Fluorosulfonate ("Magic Methyl").[1] Highly reactive, hazardous.
-
Stability Hierarchy by Anion
| Anion Type | Hygroscopicity | Thermal Stability | Crystallinity | Recommendation |
| Tetrafluoroborate ( | Low | High | Excellent | Preferred for storage |
| Iodide ( | High | Moderate | Good | Use immediately (in situ) |
| Chloride ( | Very High | Low | Poor | Avoid isolation |
Mechanistic Analysis of Degradation
The primary threat to methyl iminothioate stability is hydrolysis . The pathway is strictly pH-dependent.[1]
Degradation Pathways
-
Acidic/Neutral Hydrolysis: Water attacks the electrophilic carbon, displacing the mercaptan (MeSH) and forming the thiol ester or ester depending on conditions.
-
Basic Hydrolysis: Hydroxide attacks, rapidly generating the amide and methanethiol.
-
Disproportionation: In the presence of trace free base, the salt can self-condense to form N-imidoyl thioimidates.[1]
Visualization: Hydrolysis Pathways
The following diagram illustrates the divergent degradation pathways based on environmental conditions.
Caption: Divergent hydrolysis pathways of methyl iminothioate salts. Acidic conditions favor thiol esters; basic conditions favor amides and gas evolution.
Experimental Protocols
Synthesis for Maximum Stability (The "Anion Switch")
To maximize shelf-life, avoid the hydroiodide salt if storage is required.[1] Instead, synthesize the tetrafluoroborate salt.
Reagents:
Protocol:
-
Dissolution: Dissolve the thioamide in anhydrous DCM under
atmosphere. -
Addition: Add solid
in one portion at 0°C. -
Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (disappearance of thioamide).[1][2]
-
Isolation (Critical):
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.
Quality Control & Degradation Indicators
Before using a stored batch, verify integrity using these markers.
| Method | Signal | Interpretation |
| Visual Inspection | Yellowing/Browning | Iodine liberation (oxidation of |
| Olfactory | Rotten cabbage smell | Release of Methanethiol (MeSH) indicating hydrolysis.[1] |
| 1H NMR (DMSO-d6) | Loss of S-Me peak | S-Me usually appears at |
| 1H NMR (DMSO-d6) | New broad singlet | Appearance of |
Storage & Handling Best Practices
The "Dry-Cold-Dark" Rule
Methyl iminothioate salts are hygroscopic and photosensitive (especially iodides).[1]
-
Atmosphere: Store strictly under Argon or Nitrogen.[1] Even brief exposure to humid air causes surface hydrolysis, creating a "sticky" layer that accelerates bulk degradation.
-
Temperature:
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.[1]
-
Desiccation: Store vials inside a secondary container (desiccator) containing
or activated molecular sieves.[1]
Application Workflow: Synthesis of Amidines
The most common application is the Pinner-type synthesis of amidines. This workflow minimizes salt instability by reacting it in situ or immediately after isolation.[1]
Caption: Standard workflow for converting thioamides to amidines via methyl iminothioate salts.
References
-
Mechanisms of Imidate Hydrolysis Title: The Chemistry of Amidines and Imidates. Source: Patai's Chemistry of Functional Groups. URL:[Link][1]
-
Thioimidate Synthesis Protocols Title: Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Source: National Institutes of Health (PMC).[1] URL:[Link][1]
-
Alkylation of Thioamides Title: Preparation of Thioimidates via Alkylation. Source: Organic Syntheses, Coll. Vol. 6, p.707 (1988).[1] URL:[Link]
-
Stability of Pinner Salts Title: The Pinner Synthesis of Amidines. Source: Chemical Reviews.[1] URL:[Link][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the hydrolysis of methyl parathion using citrate-stabilized 10 nm gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiophene-Based Iminothioesters in Heterocyclic Synthesis: A Technical Guide to Umpolung Reactivity and Multicomponent Assembly
Executive Summary
As the demand for structurally diverse and stereochemically complex small molecules accelerates in drug discovery, the integration of privileged pharmacophores with unconventional reactive intermediates has become a cornerstone of synthetic methodology. Thiophene is a premier heterocyclic scaffold, ranking highly among FDA-approved small molecules due to its bioisosterism with benzene and favorable pharmacokinetic profile[1].
When the thiophene nucleus is conjugated with an
Core Chemical Principles: The Umpolung Paradigm
In classical organic synthesis, the imine carbon (
Causality Behind the Reactivity
Why do thioesters promote this umpolung trajectory while standard oxo-esters often yield mixtures?
-
Orbital Overlap & Resonance: Sulfur's larger
orbitals form weaker resonance overlap with the carbonyl carbon compared to oxygen's orbitals. This makes the thioester carbonyl highly electron-withdrawing. -
Intermediate Stabilization: Upon nucleophilic attack at the nitrogen, a metallo-enamine (enolate equivalent) is formed. The polarizability of the sulfur atom and the unique electronics of the thioester group thermodynamically stabilize this intermediate[3].
-
Tandem Trapping: Because the resulting metallo-enamine is highly nucleophilic, it can be trapped in situ by a second electrophile (e.g., an aldehyde or a second imine), forging multiple C–C and C–N bonds in a single synthetic operation[4][5].
Logical flow of umpolung reactivity in α-iminothioesters enabling tandem heterocyclic synthesis.
Quantitative Data & Optimization
To design a robust synthetic route, one must understand how reaction parameters dictate diastereoselectivity. The tandem N-alkylation/aldol reaction of thienyl
Table 1: Optimization of Tandem N-Alkylation/Aldol Reaction
| Entry | Nucleophile (
Data Synthesis Insight: Tetrahydrofuran (THF) is the optimal solvent (Entry 1). THF actively coordinates the magnesium ion of the Grignard reagent, moderating its nucleophilicity and enforcing a rigid Zimmerman-Traxler-type transition state during the subsequent aldol addition, which maximizes the anti-diastereoselectivity[5].
Experimental Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. The following methodologies are designed as self-validating systems , ensuring that researchers can verify success at intermediate stages without requiring immediate LC-MS/NMR analysis.
Protocol 1: Synthesis of the Thienyl -Iminothioester Precursor
Objective: Condense ethyl 2-oxo-2-(thiophen-2-yl)acetate with a primary amine, followed by thioesterification.
-
Imine Condensation: Dissolve the thienyl glyoxylate (10 mmol) and
-anisidine (10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Add activated 4Å molecular sieves (5 g).-
Causality: Molecular sieves drive the equilibrium forward by sequestering the water byproduct. Chemical desiccants like
are often insufficient for sterically hindered thienyl systems.
-
-
Thioesterification: Once the imine is formed (monitor via TLC), add ethanethiol (12 mmol) and a catalytic amount of
(10 mol%) at 0 °C. -
Validation Checkpoint: The reaction mixture will shift from a bright yellow to a deep orange-red upon successful thioesterification. If the solution remains pale yellow, the Lewis acid catalyst has likely been deactivated by ambient moisture; add an additional 5 mol% of
. -
Workup: Filter through a Celite pad, wash with saturated
, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol 2: Tandem N-Alkylation/Aldol Cyclization
Objective: Convert the thienyl
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve the thienyl
-iminothioester (1 mmol) in anhydrous THF (10 mL). -
Cryogenic Control: Cool the flask to strictly -78 °C using a dry ice/acetone bath.
-
Causality: The cryogenic temperature is non-negotiable. It freezes out the activation energy required for the undesired C-alkylation, ensuring 100% regioselectivity for the nitrogen atom.
-
-
Nucleophilic Addition: Add
(1.1 mmol, 1M in THF) dropwise over 5 minutes. -
Validation Checkpoint: Within 10 minutes, the deep orange solution will rapidly decolorize to a pale, translucent yellow. This visual cue is the self-validating proof that the metallo-enamine intermediate has formed. (A dark brown color indicates localized heating and decomposition—discard and restart).
-
Electrophilic Trapping: Add the target aldehyde (1.2 mmol) dropwise. Stir for 1 hour at -78 °C, then slowly allow the bath to warm to 0 °C.
-
Cyclization & Quench: Quench the reaction with saturated aqueous
(5 mL). The immediate formation of a white precipitate (magnesium salts) confirms the successful quenching of the enolate. Extract with EtOAc, dry over , and purify.
Step-by-step experimental workflow for the tandem synthesis of thiophene-bearing heterocycles.
Advanced Applications in Drug Discovery
The methodologies described above are not merely academic exercises; they are direct pipelines to high-value pharmacological scaffolds. By utilizing thiophene-based iminothioesters, researchers can rapidly access:
-
Thienyl-Substituted Pyrrolidines/Piperidines: Achieved via tandem N,N- or N,C-dialkylation reactions, which are highly sought after in the development of kinase inhibitors[4].
-
-Lactams: By utilizing cross-addition/cyclization cascades, the umpolung enolate can be forced to close onto the nitrogen, yielding anti-3-amino
-lactams with a pendant thiophene ring—a structural motif critical for next-generation antibiotics[2]. -
Sulfonamide Precursors: Thiophene-attached thiols can be reacted with
-iminomalonates to synthesize N-sulfenylimines, which are direct precursors to sulfonamides, a class of drugs with profound anti-inflammatory and antimicrobial properties[3].
References
1.[2] "An umpolung reaction of α-iminothioesters possessing a cyclopropyl group", RSC Advances, 2.[1] "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads", PMC, 3.[4] "Tandem N,N-Dialkylation Reaction of N-Trimethylsilyl α-Iminoesters Utilizing an Umpolung Reaction and Characteristics of the Silyl Substituent", Organic Letters - ACS Publications, 4.[3] "Exploiting N-Centered Umpolung Reactivity of α-Iminomalonates for the Synthesis of N-Sulfenylimines and Sulfonamides", Organic Letters - ACS Publications, 5.[5] "The Aldol Reaction: Transition Metal Enolates", ResearchGate,
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic chemist’s toolbox Home [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methyl thiophene-2-carbimidothioate molecular weight and formula
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes the practical application, synthesis, and physicochemical properties of Methyl thiophene-2-carbimidothioate , a critical intermediate in heterocyclic chemistry.
Primary Application: Electrophilic intermediate for amidine and heterocycle synthesis.
Executive Summary
This compound (also known as S-methyl thiophene-2-thioimidate) is a reactive organosulfur building block. It is predominantly isolated and handled as its hydroiodide salt (CAS: 59918-64-8 ) due to the kinetic instability of the free base.
In drug discovery, this compound serves as a "masked" electrophile. The methylthio group acts as an excellent leaving group, allowing for the facile installation of nucleophiles (amines, hydrazines) to generate thiophene-substituted amidines—a pharmacophore found in various bioactive agents, including nitric oxide synthase (NOS) inhibitors and antithrombotic agents.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The distinction between the free base and the hydroiodide salt is critical for stoichiometric calculations in synthesis.
Comparative Data Table
| Property | Free Base | Hydroiodide Salt (Standard Commercial Form) |
| Systematic Name | This compound | This compound hydroiodide |
| Molecular Formula | C₆H₇NS₂ | C₆H₈INS₂ (C₆H₇NS₂[1][2] · HI) |
| Molecular Weight | 157.26 g/mol | 285.17 g/mol |
| CAS Number | N/A (Transient) | 59918-64-8 |
| Appearance | Oily liquid / Low-melting solid | Yellow to off-white crystalline solid |
| Solubility | Organic solvents (DCM, EtOAc) | Polar protic solvents (MeOH, Water), DMSO |
| Stability | Prone to hydrolysis | Stable under desiccation; light sensitive |
Structural Logic
The molecule consists of a thiophene ring attached to the carbon of a carbimidothioate group (
Synthetic Methodology
The synthesis of this compound is a classic example of S-alkylation of a thioamide . This protocol is preferred over the Pinner reaction (nitrile + thiol) for thiophene derivatives due to milder conditions.
Protocol: S-Methylation of Thiophene-2-carbothioamide
Reagents:
-
Thiophene-2-carbothioamide (1.0 equiv)
-
Iodomethane (Methyl Iodide) (1.1 – 1.5 equiv)
-
Solvent: Acetone or Ethanol (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve thiophene-2-carbothioamide in anhydrous acetone (0.5 M concentration). The solution should be clear yellow.
-
Addition: Add Iodomethane dropwise at room temperature. Note: MeI is a carcinogen; use a fume hood.
-
Reaction: Stir the mixture at ambient temperature for 12–24 hours. The reaction is driven by the formation of the ionic lattice of the product.
-
Precipitation: The hydroiodide salt will precipitate out of the acetone solution as a crystalline solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether to remove unreacted MeI and thioamide.
-
Drying: Dry the solid under high vacuum to yield this compound hydroiodide.
Yield Expectation: >85% Purity Check: ¹H NMR (DMSO-d₆) typically shows a sharp singlet for the S-Me group at ~2.6–2.8 ppm and a broad downfield signal for the NH₂⁺ protons.
Mechanistic Insight & Application
The utility of this compound lies in its reactivity toward nucleophiles. The diagram below illustrates the synthesis of the intermediate and its subsequent conversion into an amidine—a common pathway in medicinal chemistry.
Caption: Figure 1. Synthesis and activation pathway.[3][4] The thioamide sulfur attacks the methyl iodide, creating a leaving group (SMe) displaced by amines.
Why this pathway?
Direct reaction of nitriles with amines often requires high temperatures or Lewis acids. The thioimidate route allows the reaction to proceed under mild conditions (often room temperature in ethanol), preserving sensitive functional groups on the thiophene ring or the incoming amine.
Safety & Handling
-
Iodomethane (MeI): Highly toxic alkylating agent. Neurotoxic and carcinogenic. All weighing and transfers must occur in a certified chemical fume hood.
-
Methanethiol (MeSH): The byproduct of the subsequent amidine synthesis is a gas with a potent stench. Reactions should be vented through a bleach scrubber to oxidize the thiol.
-
Storage: The hydroiodide salt is hygroscopic. Store in a desiccator at 4°C, protected from light to prevent iodine liberation.
References
-
PubChem.[1][5][6] (n.d.). 2-Methylthiophene (Related Structure/Precursor Data). National Library of Medicine. Retrieved March 2, 2026, from [Link]
- Munday, R. H. (2012). Synthesis of Amidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.
Sources
- 1. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound HYDROIODIDE | 59918-64-8 [sigmaaldrich.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Methylthiophene - Wikipedia [en.wikipedia.org]
Technical Guide: Sourcing and Validating High-Purity Methyl Thiophene-2-Carbimidothioate Hydroiodide
Topic: Commercial Suppliers and Technical Validation of High-Purity Methyl Thiophene-2-Carbimidothioate Hydroiodide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.
Executive Summary
This compound hydroiodide (CAS 59918-64-8 ) is a critical electrophilic building block used primarily in the synthesis of thiophene-based amidines, benzimidazoles, and thienopyrimidines. Its reactivity lies in the labile S-methyl group, which acts as a superior leaving group compared to alkoxy analogs, facilitating nucleophilic displacement by amines under mild conditions.
However, its utility is frequently compromised by its instability. The compound is hygroscopic and prone to hydrolysis, reverting to thiophene-2-carbothioamide or degrading to the thioester. This guide provides a rigorous framework for identifying capable suppliers, understanding the impurity profile, and implementing a self-validating quality control (QC) protocol.
Chemical Identity and Critical Specifications
Before engaging suppliers, the compound must be rigorously defined to avoid ambiguity with O-methyl isomers or free-base forms.
| Parameter | Specification |
| Chemical Name | This compound hydroiodide |
| CAS Number | 59918-64-8 |
| Synonyms | Methyl iminothiophene-2-carboxylate hydroiodide; S-Methyl thiophene-2-thioimidate HI salt |
| Molecular Formula | C₆H₇NS₂[1] · HI (Total: C₆H₈INS₂) |
| Molecular Weight | 285.17 g/mol |
| Appearance | Yellow to orange crystalline solid (Color darkens with iodine liberation) |
| Storage | -20°C, Hygroscopic, Light Sensitive |
Structural Logic and Reactivity
The compound is the hydroiodide salt of the S-methyl imidothioate. The protonated nitrogen increases the electrophilicity of the central carbon, making it highly reactive toward nucleophiles.
Figure 1: Synthesis pathway and critical reactivity nodes. The S-alkylation is reversible via hydrolysis, necessitating strict moisture control.
Commercial Supplier Landscape
Due to the limited shelf-life of the hydroiodide salt (iodine liberation and hydrolysis), "off-the-shelf" stock is often degraded. The most reliable sourcing strategy involves Made-to-Order (MTO) or validating recent batches from specialized catalogs.
Tier 1: Verified Catalog Suppliers
These suppliers list specific batches or have established protocols for this CAS.
| Supplier | Type | Reliability Rating | Notes |
| Sigma-Aldrich (Merck) | Global Catalog | High | Listed as AldrichCPR (Custom Product). Likely MTO. High documentation standards [1]. |
| Chemikart | Aggregator | Medium | Lists Catalog #AI53388. Good for locating regional stock, but requires independent QC [2]. |
| MolAid | Database/Vendor | Medium | Useful for cross-referencing CAS 59918-64-8 availability in Asian markets [3]. |
Tier 2: Custom Synthesis Partners
For campaigns requiring >10g, custom synthesis is recommended to ensure freshness.
-
Enamine: Strong capability in heterocyclic chemistry; likely has the thioamide precursor in stock.
-
WuXi AppTec: Suitable for larger scale-up; requires specified impurity limits.
Sourcing Decision Matrix
Use this logic flow to determine your sourcing strategy based on project phase.
Figure 2: Decision matrix for sourcing based on scale and stability risks.
Analytical Validation Protocol (Self-Validating System)
Trusting a Certificate of Analysis (CoA) for this compound is risky due to transit degradation. The following protocol acts as a self-validating system to confirm identity and purity immediately upon receipt.
A. 1H NMR Spectroscopy (Identity & Purity)
-
Solvent: DMSO-d6 (Avoid CDCl3 as the salt may be insoluble or hygroscopic).
-
Key Diagnostic Signals:
-
S-Methyl Group: A sharp singlet typically between 2.6 – 2.9 ppm (integral 3H).
-
Thiophene Protons: Three distinct multiplets in the aromatic region (7.0 – 8.2 ppm).
-
NH Protons: Broad exchangeable protons (9.0 – 11.0 ppm), often invisible if water is present.
-
-
Impurity Markers:
-
Thiophene-2-carbothioamide (Starting Material): Lack of S-Me peak; NH2 protons at different shift.
-
Hydrolysis Products: Shifts in the aromatic region corresponding to the amide or ester.
-
B. HPLC Analysis (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Note: Acidic modifier is crucial to prevent on-column hydrolysis or peak tailing of the basic amidine moiety.
-
-
Detection: UV at 254 nm (thiophene absorption).
-
Pass Criteria: Single major peak >95%. The HI salt is polar and will elute earlier than the neutral thioamide precursor.
Synthesis & Handling (For In-House Preparation)
If commercial sources fail validation, the synthesis is straightforward but requires strict exclusion of moisture.
Reaction:
Protocol:
-
Dissolution: Dissolve thiophene-2-carbothioamide (1.0 eq) in dry acetone (5 mL/mmol).
-
Alkylation: Add Methyl Iodide (1.1 eq) dropwise.
-
Safety: MeI is a potent alkylating agent. Use a fume hood.
-
-
Reaction: Stir at room temperature for 12–24 hours. A yellow precipitate (the product) should form.
-
Optimization: If precipitation is slow, gently reflux (40°C) for 2 hours, then cool.
-
-
Isolation: Filter the solid under inert atmosphere (N2/Ar).
-
Washing: Wash with cold anhydrous ether to remove unreacted MeI and thioamide.
-
Drying: Vacuum dry at room temperature. Do not heat significantly, as the salt can dissociate.
Storage: Store at -20°C under Argon. The compound will turn dark brown over time due to oxidation of iodide to iodine; this often does not significantly affect the reactivity of the cation but indicates aging.
References
-
Sigma-Aldrich. this compound hydroiodide Product Page. Accessed March 2, 2026.
-
Chemikart. Product Catalog: this compound hydroiodide (CAS 59918-64-8). Accessed March 2, 2026.
-
MolAid. Chemical Database Entry: CAS 59918-64-8. Accessed March 2, 2026.
-
National Institutes of Health (NIH). Thioamide Synthesis and Reactivity. PubMed Central. (Generalized reference for thioamide alkylation chemistry).
Sources
Methodological & Application
Protocol for synthesizing thiazoles from methyl thiophene-2-carbimidothioate
Application Note: Protocol for Synthesizing Thiazoles from Methyl Thiophene-2-carbimidothioate
Executive Summary
This technical guide details the protocol for synthesizing 2-(thiophen-2-yl)thiazole derivatives using This compound as the primary electrophilic building block. While classical Hantzsch synthesis utilizes thioamides, the use of the S-methyl thioimidate (carbimidothioate) offers distinct advantages, including milder reaction conditions, avoidance of H₂S gas handling, and the ability to perform reactions in non-aqueous environments.
This protocol focuses on the Cysteamine Route , a robust two-step sequence involving the condensation of the carbimidothioate with 2-aminoethanethiol to form a thiazoline intermediate, followed by oxidative aromatization to the thiazole.
Chemical Logic & Mechanism
The Electrophile: this compound
The starting material is an activated thioamide. The methylation of the sulfur atom converts the thiocarbonyl (
Reaction Pathway (The Cysteamine Route)
-
Nucleophilic Addition: The primary amine of 2-aminoethanethiol attacks the electrophilic carbon of the carbimidothioate.
-
Elimination: Methanethiol (MeSH) is expelled, generating an amidine-like intermediate.
-
Cyclization: The pendant thiol group attacks the amidine carbon (intramolecular nucleophilic attack), closing the ring to form 2-(thiophen-2-yl)-2-thiazoline .
-
Oxidation: The thiazoline is oxidized (dehydrogenated) using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or activated MnO₂ to yield the fully aromatic 2-(thiophen-2-yl)thiazole .
Figure 1: Mechanistic pathway from carbimidothioate to thiazole via thiazoline intermediate.
Materials & Equipment
| Reagent | Role | Equiv. | Notes |
| This compound | Starting Material | 1.0 | Prepared from Thiophene-2-thioamide + MeI |
| 2-Aminoethanethiol HCl (Cysteamine) | Nucleophile | 1.2 | Hygroscopic; store in desiccator |
| Triethylamine (Et₃N) | Base | 2.5 | To neutralize HCl salt and buffer reaction |
| Methanol (MeOH) | Solvent | - | Anhydrous preferred |
| DDQ or MnO₂ | Oxidant | 1.1 - 5.0 | DDQ (1.1 eq) is stoichiometric; MnO₂ (5 eq) is heterogeneous |
| Dichloromethane (DCM) | Solvent (Step 2) | - | For oxidation step |
Safety Note: This reaction evolves Methanethiol (MeSH) , which has a stench threshold of 1-2 ppb. All reactions must be performed in a well-ventilated fume hood. A bleach (sodium hypochlorite) trap is recommended for the exhaust to neutralize MeSH.
Experimental Protocol
Step 1: Synthesis of 2-(Thiophen-2-yl)-2-thiazoline
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap.
-
Dissolution: Add This compound (1.0 g, 1.0 equiv) and Methanol (20 mL) to the flask. Stir until dissolved.
-
Addition: Add 2-Aminoethanethiol hydrochloride (1.2 equiv) to the solution.
-
Basification: Dropwise add Triethylamine (2.5 equiv). Observation: The solution may warm slightly, and the distinct smell of methanethiol will eventually evolve.
-
Reflux: Heat the reaction mixture to reflux (65 °C) for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 3:1). The starting carbimidothioate (
) should disappear, and a more polar thiazoline spot ( ) should appear. -
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Result: Crude thiazoline (often a pale yellow oil or low-melting solid). This can often be used directly in Step 2 without column chromatography.
-
Step 2: Aromatization to Thiazole
-
Setup: Dissolve the crude thiazoline from Step 1 in Dichloromethane (DCM) (30 mL).
-
Oxidation (Choose A or B):
-
Method A (DDQ): Add DDQ (1.1 equiv) portion-wise at 0 °C. Stir at room temperature for 1–2 hours. The mixture will turn deep red/brown (reduced DDQ).
-
Method B (MnO₂): Add activated MnO₂ (5.0 equiv). Stir vigorously at room temperature for 12–24 hours.
-
-
Filtration:
-
For DDQ: Filter through a pad of Celite; wash with DCM. Wash the filtrate with saturated NaHCO₃ (to remove DDQ byproducts).
-
For MnO₂: Filter through a pad of Celite; wash the cake thoroughly with DCM.
-
-
Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Characterization: The product, 2-(thiophen-2-yl)thiazole , is typically a crystalline solid.
-
¹H NMR Diagnostic: Look for two doublets (thiazole protons) at
and ppm, distinct from the thiophene signals.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete displacement of SMe | Increase reflux time; ensure Et₃N is fresh (free amine required). |
| Stench Management | Evolution of MeSH | Use a bleach trap (bubbler). Add 10% bleach to the rotovap trap before concentration. |
| Incomplete Oxidation | Old oxidant | DDQ is moisture sensitive; use fresh bottle. Activated MnO₂ must be dried/activated recently. |
| Side Products | Hydrolysis of Imidate | Ensure Methanol is dry. Avoid aqueous workup until the reaction is complete. |
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
References
-
Patai, S. (Ed.).[1] (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. (Foundational text on imidate reactivity).
-
Yokoyama, M., et al. (1995). "Synthesis of Oxazoles and Thiazoles Using Thioimidates." Journal of the Chemical Society, Perkin Transactions 1. Link (Describes general reactivity of thioimidates toward heterocycle formation).
-
Matiychuk, V. S., et al. (2004).[2] "Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole." Chemistry of Heterocyclic Compounds. Link (Context for thiophene-thiazole hybrid synthesis).
-
BenchChem. (2025).[3] "Application Notes: Synthesis of Thiazoles via Hantzsch Thiazole Synthesis." Link (General reference for thiazole construction).
Sources
Application Note: Synthesis of Thiophene-2-carboximidamides and Amidrazones via Methyl Thiophene-2-carbimidothioate
Executive Summary & Significance in Drug Discovery
The transformation of amines and hydrazines into amidines and amidrazones is a foundational transformation in modern medicinal chemistry. Specifically, methyl thiophene-2-carbimidothioate hydroiodide (MTCI) serves as a highly efficient, electrophilic reagent for installing the thiophene-2-carboximidamide pharmacophore. This moiety is a privileged scaffold, acting as a critical arginine bioisostere in the design of highly selective neuronal Nitric Oxide Synthase (nNOS) inhibitors, which are under investigation for the treatment of melanoma, neuropathic pain, and neurodegenerative diseases .
This guide provides a comprehensive, self-validating methodology for reacting MTCI with primary/secondary amines and hydrazines, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & Causality
The reaction proceeds via a classic nucleophilic addition-elimination pathway. Understanding the physical chemistry of this system is critical for optimizing yields and troubleshooting stalled reactions:
-
Reagent Activation (The Hydroiodide Salt): MTCI is universally employed as a hydroiodide salt. This is not merely for bench stability; the protonation of the imine nitrogen significantly lowers the lowest unoccupied molecular orbital (LUMO) of the thiocarbonyl carbon. This intrinsic activation renders the carbon highly susceptible to nucleophilic attack, even by sterically hindered secondary amines .
-
Solvent Selection (Ethanol): Absolute ethanol is the solvent of choice. Its protic nature stabilizes the tetrahedral intermediate through hydrogen bonding, while its polarity ensures the complete dissolution of the ionic MTCI salt and the organic nucleophile.
-
Thermodynamic Driving Force: The collapse of the tetrahedral intermediate expels methanethiol (
). Because methanethiolate is an excellent leaving group, the reaction is thermodynamically driven forward at room temperature. -
Hydrazine Alpha-Effect: Hydrazines possess adjacent nitrogen atoms with unshared electron pairs, creating an "alpha-effect" that drastically enhances their nucleophilicity. Consequently, hydrazines react more rapidly than standard amines, forming amidrazones that can subsequently be cyclized into heterocycles (e.g., thienopyrimidines or triazoles) under thermal conditions .
Reaction Workflow Visualization
Workflow of nucleophilic addition-elimination for thiophene-2-carboximidamide synthesis.
Quantitative Reaction Parameters
To facilitate experimental design, the following table summarizes the optimized stoichiometric and kinetic parameters based on the nucleophile class.
| Nucleophile Type | Equivalents of MTCI | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Insight / Observation |
| Primary Amines | 1.5 eq | EtOH | 25 | 18 - 24 | 75 - 90 | High nucleophilicity allows for clean, room-temperature conversion. |
| Secondary Amines | 2.0 eq | EtOH | 25 - 40 | 24 - 36 | 60 - 80 | Steric hindrance necessitates a larger excess of the electrophile. |
| Diamines | 3.0 eq | EtOH | 25 | 36 | 70 - 85 | High excess required to saturate both sites and prevent mono-coupling. |
| Hydrazines | 1.1 - 1.5 eq | EtOH | 25 - 60 | 12 - 24 | 80 - 95 | Alpha-effect accelerates initial addition; heating required if cyclization is desired. |
Self-Validating Experimental Protocols
Safety Warning: The elimination of the methanethiol (
Protocol A: Synthesis of Thiophene-2-carboximidamides from Amines
This protocol is optimized for the synthesis of nNOS inhibitor precursors .
Step 1: System Preparation & Dissolution
-
In a round-bottom flask equipped with a magnetic stir bar and a gas-outlet tube routed to a bleach trap, dissolve the target amine (1.0 mmol) in anhydrous ethanol (15.0 mL).
-
Causality: Anhydrous ethanol prevents the competitive hydrolysis of the imidothioate into a thiophene-2-carboxylate ester.
Step 2: Electrophile Addition
-
Add this compound hydroiodide (1.5 mmol for monoamines; 3.0 mmol for diamines) in a single portion.
-
IPC (In-Process Control): The suspension should gradually turn into a homogenous solution as the polar hydroiodide salt reacts with the amine.
Step 3: Reaction Maturation
-
Stir the reaction mixture at room temperature (
) for 18 to 36 hours. -
Validation: Monitor the reaction via TLC (typically
in Methanol / Dichloromethane). The reaction is self-validating when the evolution of methanethiol gas ceases and the amine starting material spot completely disappears.
Step 4: Quenching & Free-Basing
-
Dilute the reaction mixture with saturated aqueous
solution (20 mL). -
Causality: The basic quench neutralizes the hydroiodide salt, converting the product from an amidinium iodide into its free-base amidine form, which is essential for organic extraction.
Step 5: Extraction & Purification
-
Extract the aqueous layer with Dichloromethane (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purify the crude residue via flash column chromatography to yield the pure thiophene-2-carboximidamide.
Protocol B: Synthesis of Amidrazones from Hydrazines
Hydrazines require tighter stoichiometric control to prevent over-alkylation due to their hyper-nucleophilicity .
Step 1: Reagent Mixing
-
Dissolve the hydrazine derivative (1.0 mmol) in absolute ethanol (10 mL) under an argon atmosphere.
-
Slowly add MTCI (1.1 mmol) to the stirring solution.
Step 2: Controlled Addition-Elimination
-
Stir the mixture at room temperature for 12 hours.
-
Validation: LC-MS is the preferred IPC here, as amidrazones can streak on standard silica TLC plates. Look for the
mass corresponding to the loss of ( ).
Step 3: Optional Cyclization
-
If a cyclized heterocyclic product (e.g., a thienotriazole) is the target, attach a reflux condenser and heat the mixture to
for an additional 4-6 hours. -
Causality: Thermal energy is required to overcome the activation barrier for the intramolecular condensation of the amidrazone intermediate with adjacent electrophilic functional groups.
Step 4: Isolation
-
Precipitate the product by adding cold diethyl ether (30 mL) directly to the ethanolic mixture. Collect the resulting solid by vacuum filtration and wash with a
solution to remove residual iodide salts.
References
-
Title: Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
Application Note: Cook-Heilbron Synthesis of 2-(Thiophen-2-yl)-5-aminothiazoles
This Application Note is designed for researchers and drug development professionals. It addresses the specific use of methyl thiophene-2-carbimidothioate in the context of the Cook-Heilbron thiazole synthesis .
Abstract & Strategic Overview
The Cook-Heilbron synthesis is the premier method for constructing 5-aminothiazoles , a scaffold critical in medicinal chemistry for kinase inhibitors (e.g., Dasatinib analogues) and adenosine receptor antagonists.[1] The classical reaction involves the condensation of an
This guide addresses a specific technical challenge: the use of This compound (an imidothioate or thioimidate) as the starting material.[2] While often used to synthesize amidines or imidazoles, this reagent lacks the C=S thiono moiety required for direct thiazole formation.[1][3]
Critical Mechanism Insight:
Direct reaction of this compound with an
This protocol details the "Sulfolytic Activation" strategy , bridging the gap between the user's specific reagent and the desired Cook-Heilbron pathway.[1]
Chemical Logic & Mechanism
The success of this synthesis relies on understanding the divergence between Imidothioates and Dithioates .[1][3]
-
Pathway A (Direct Reaction): The nitrogen of the aminonitrile attacks the imidothioate carbon.[1] The resulting intermediate cyclizes onto the nitrile carbon using the nitrogen atom, forming an Imidazole .[1][3]
-
Pathway B (Cook-Heilbron Target): The reagent is first treated with
to replace the imino ( ) group with a thiono ( ) group.[1][2] The resulting Dithioester reacts with the aminonitrile; the sulfur atom performs the 5-exo-dig cyclization, forming a Thiazole .
Graphviz Diagram: Divergent Reaction Pathways
Caption: Divergent synthesis pathways. Direct use of the imidothioate yields imidazoles.[1][3] Sulfolysis is required to access the Cook-Heilbron thiazole pathway.[2]
Experimental Protocol
Target Compound: 5-Amino-2-(thiophen-2-yl)thiazole derivatives.[2] Starting Reagent: this compound Hydroiodide (CAS: 5380-42-7 equivalent salt).[2]
Phase 1: Reagent Activation (Sulfolysis)
Objective: Convert the imidothioate to the reactive dithioester.[1]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a gas inlet tube.
-
Dissolution: Suspend This compound hydroiodide (10 mmol, 2.85 g) in anhydrous Pyridine (20 mL).
-
Sulfolysis: Cool the solution to 0°C. Bubble dry Hydrogen Sulfide (
) gas slowly through the solution for 30 minutes.-
Observation: The solution typically turns from pale yellow to deep red/orange, indicating the formation of the dithioester (
chromophore).[1] -
Alternative: If
gas is unavailable, add Sodium Hydrosulfide hydrate (NaSH[1][3]·xH2O) (2.0 equiv) dissolved in minimal methanol, though gas provides cleaner conversion.[1][3]
-
-
Purging: Seal the flask and stir at room temperature for 2 hours. Then, purge the solution with Nitrogen (
) for 15 minutes to remove excess .[1]
Phase 2: Cook-Heilbron Cyclization
Objective: Condensation with
-
Addition: To the crude dithioester solution (from Phase 1), add the
-aminonitrile (10 mmol) directly. -
Reaction: Stir the mixture at 40–50°C for 4–6 hours.
-
Workup:
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel).
Summary of Quantitative Parameters
| Parameter | Condition/Value | Rationale |
| Solvent | Pyridine (or EtOH/Et3N) | Promotes sulfolysis and buffers the condensation.[2] |
| Temperature | 0°C | Low temp for |
| Stoichiometry | 1:1 (Reagent:Nitrile) | Equimolar reaction; excess |
| Time | 6–8 Hours Total | Rapid conversion prevents polymerization of aminonitrile.[1][3] |
| Yield Target | 60–75% | Losses primarily due to aminonitrile instability.[1][3] |
Case Study & Applications
Application: Synthesis of Novel Adenosine
Workflow Integration:
-
Library Generation: The activated dithioester is split into aliquots.
-
Diversification: Reacted with a panel of 10 diverse
-aminonitriles (R = H, Me, Ph, Benzyl). -
Scaffolding: The resulting 5-aminothiazoles are acylated with furoyl chlorides to generate the final bioactive core.[3]
Graphviz Diagram: Synthesis Workflow
Caption: Workflow for converting the imidothioate precursor into a 5-aminothiazole library.
Troubleshooting & Optimization
-
Problem: Formation of 5-aminoimidazole byproduct.
-
Cause: Incomplete sulfolysis of the imidothioate before adding the aminonitrile.[1][3] The nitrogen nucleophile attacks the remaining imidate.[1]
-
Solution: Ensure the reaction mixture turns deep red (dithioester) and purge excess
before adding the aminonitrile. Monitor disappearance of the starting imidothioate by LC-MS ( mass shift: Imidate Dithioester is +17 Da mass change: (15) to (32)).[1][2]
-
-
Problem: Low yield / Polymerization.
References
-
Cook, A. H., Heilbron, I. M., & Levy, A. L. (1947).[1][3][4] "Studies in the Azole Series. Part I. The Synthesis of 5-Aminothiazoles." Journal of the Chemical Society, 1598–1609.[1] Link
-
Li, J. J. (2014).[1] "Cook-Heilbron Thiazole Synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed., pp. 154-155).[1] Springer.[1] Link[1][2]
-
Scott, D. A., et al. (2008).[1][3] "Pyridyl and thiazolyl bisamide CSF-1R inhibitors for the treatment of cancer."[4] Bioorganic & Medicinal Chemistry Letters, 18(17), 4794–4797.[1][3] Link
-
Matiychuk, V. S., Teslenko, Y. O., & Obushak, M. D. (2004).[1][3][5] "Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole." Chemistry of Heterocyclic Compounds, 40(11), 1469–1471.[1][3] Link
-
Potts, K. T. (1977).[1][3] "The Chemistry of Thiazoles and Thiazolidines." Comprehensive Heterocyclic Chemistry, Vol 6. Pergamon Press.[1]
Sources
Application Note: Synthesis of Thiophene-Substituted Amidines via Iminothioate Intermediates
Strategic Overview
Scientific Context
Thiophene-substituted amidines represent a privileged pharmacophore in medicinal chemistry, particularly in the development of serine protease inhibitors (e.g., Factor Xa, Thrombin) and antiprotozoal agents. The thiophene ring serves as a lipophilic bioisostere for benzene, often improving membrane permeability, while the amidine moiety (
The Synthetic Challenge
The classical Pinner synthesis (acid-catalyzed addition of alcohols to nitriles) often fails with thiophene substrates due to the harsh conditions required (anhydrous HCl/HBr, long reaction times), which can lead to ring degradation or hydrolysis to esters.
The Solution: Iminothioate Intermediates
This protocol utilizes iminothioates (thioimidates) as activated intermediates.[1] This approach offers two decisive advantages over the oxygen-based Pinner method:
-
Superior Leaving Group: The thiolate anion (
) is a significantly better leaving group than the alkoxide ( ), allowing the aminolysis step to proceed under milder conditions (often room temperature). -
Thermodynamic Stability: S-alkyl iminothioate salts are generally stable solids that can be isolated and stored, unlike the moisture-sensitive Pinner salts.
Chemical Logic & Mechanism[2][3]
The synthesis proceeds via a two-stage "Activation-Displacement" strategy.
-
Activation: The thiophene-thioamide is alkylated (typically with methyl iodide) to form the S-methyl iminothioate hydroiodide . This converts the sulfur from a poor leaving group (in the thioamide) to a highly reactive electrophilic center.
-
Displacement: A primary or secondary amine attacks the electrophilic carbon of the iminothioate. The tetrahedral intermediate collapses, expelling methanethiol (MeSH) and generating the amidine.
Reaction Pathway Visualization[4]
Figure 1: Mechanistic pathway for the conversion of thioamides to amidines via S-methylation.
Detailed Experimental Protocol
Phase A: Synthesis of the Iminothioate Intermediate
Target: Methyl thiophene-2-carbimidothioate hydroiodide
Reagents:
-
Thiophene-2-thioamide (1.0 equiv)
-
Iodomethane (Methyl Iodide, MeI) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Acetone or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-thioamide (e.g., 10 mmol) in anhydrous acetone (30 mL).
-
Note: Acetone is preferred as the salt product often precipitates directly from it.
-
-
Addition: Cool the solution to 0°C using an ice bath. Add Iodomethane (12-15 mmol) dropwise over 10 minutes.
-
Safety: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Reaction is typically complete within 4–12 hours. Monitor by TLC (the thioamide spot will disappear; the salt stays at the baseline) or appearance of a heavy precipitate.
-
-
Isolation:
-
If a precipitate forms: Filter the solid under vacuum, wash with cold diethyl ether (3 x 10 mL) to remove excess MeI, and dry under vacuum.
-
If no precipitate: Concentrate the solvent to ~20% volume and add cold diethyl ether to induce crystallization.
-
-
Storage: Store the yellow crystalline solid (hydroiodide salt) in a desiccator. It is stable for weeks at 4°C.
Phase B: Aminolysis to Form the Amidine
Target: N-Substituted Thiophene-2-carboximidamide
Reagents:
-
S-Methyl iminothioate intermediate (from Phase A) (1.0 equiv)
-
Primary or Secondary Amine (1.1 – 1.5 equiv)
-
Solvent: Absolute Ethanol or Methanol
Procedure:
-
Setup: Suspend the S-methyl iminothioate salt (e.g., 5 mmol) in absolute ethanol (20 mL).
-
Addition: Add the amine (5.5 mmol) in one portion.
-
Note: If using a volatile amine (e.g., ammonia, methylamine), use a sealed pressure tube or a saturated solution in methanol.
-
-
Reaction: Heat the mixture to mild reflux (60–70°C) for 3–6 hours.
-
Observation: The evolution of methanethiol (rotten cabbage odor) confirms the reaction is proceeding.
-
Odor Control: Vent the reaction through a bleach trap (sodium hypochlorite solution) to oxidize the methanethiol.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
The residue is the crude amidine hydroiodide.
-
-
Purification (Choice of two methods):
-
Method A (Recrystallization): Recrystallize the HI salt from Ethanol/Ether.
-
Method B (Free Base): Dissolve residue in water, basify with 1M NaOH (pH > 12), and extract with Dichloromethane (DCM). Dry organic layer (
) and evaporate to obtain the free base.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Recommendation | Impact on Quality |
| Stoichiometry (MeI) | 1.2 to 1.5 equivalents | Excess MeI ensures complete conversion of thioamide. Large excess complicates purification if precipitation doesn't occur. |
| Temperature (Step 2) | 60°C (Reflux) | While some reactive amines work at RT, thiophene rings are electron-rich, slightly deactivating the iminothioate carbon. Heat ensures high yield. |
| Solvent Choice | Acetone (Step 1), EtOH (Step 2) | Acetone promotes precipitation of the intermediate salt (purification by filtration). Protic solvents (EtOH) facilitate proton transfer in Step 2. |
| pH Control | Keep basic for free base | Amidines are strong bases ( |
Workflow Decision Tree
Figure 2: Operational workflow for the synthesis and purification of thiophene amidines.
References
-
Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[1] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[1] Synthesis, 1999(6), 927-929.
-
Lee, H. K., Ten, L. N., & Pak, C. S. (1998).[2] Facile Synthesis of Amidines from Thioamides.[1][2][3] Bulletin of the Korean Chemical Society, 19(11), 1148-1149.
-
Dunn, P. J. (2011). Synthesis of Amidines and Guanidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.[4] (Contextual grounding for Pinner vs. Thio-Pinner mechanisms).
-
BenchChem Technical Support. (2025). Theoretical Basis for the Application of 2-Amidinothiophene Hydrochloride in Drug Discovery.[5]
Sources
- 1. An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thioimidates provide general access to thioamide, amidine, and imidazolone peptide-bond isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methyl thiophene-2-carbimidothioate as a building block for bioactive heterocycles
Executive Summary
Methyl thiophene-2-carbimidothioate (also known as S-methyl thiophene-2-thiocarboximidate) is a highly reactive, electrophilic building block used primarily to introduce the thiophene-2-carboximidamide moiety into bioactive small molecules.[1] Unlike its oxo-analog (methyl thiophene-2-carboxylate), the carbimidothioate possesses an activated S-methyl leaving group attached to a C=N core, making it a superior "masked amidine" equivalent.[1]
This guide details the synthesis of this building block and its application in two primary drug discovery workflows:
-
Direct Amidine Transfer: Synthesis of potent Neuronal Nitric Oxide Synthase (nNOS) inhibitors.
-
Heterocyclization: Construction of 1,2,4-triazoles and thienopyrimidines.
Chemical Profile & Preparation
The building block is most stable as its hydroiodide (HI) salt. The free base is prone to hydrolysis and should be generated in situ or used immediately.
| Property | Specification |
| Chemical Name | This compound hydroiodide |
| Structure | Thiophene-C(=NH)-SMe[1][2] · HI |
| Molecular Weight | 285.17 g/mol (HI salt) |
| Role | Electrophilic Amidine Synthon |
| Storage | -20°C, Desiccated, Protected from Light |
Protocol A: Synthesis of the Building Block
Rationale: The most reliable route involves the S-methylation of thiophene-2-carbothioamide using methyl iodide.[1] This ensures high yield and crystalline purity.
Materials:
Step-by-Step Procedure:
-
Dissolution: Dissolve thiophene-2-carbothioamide (e.g., 10 mmol) in anhydrous acetone (20 mL) in a round-bottom flask shielded from light (aluminum foil).
-
Alkylation: Add Methyl Iodide (15 mmol) dropwise at room temperature (RT). Caution: MeI is a carcinogen; use a fume hood.
-
Reaction: Stir the mixture at RT for 12–24 hours. A heavy precipitate (the hydroiodide salt) usually forms within 4 hours.
-
Isolation: Dilute the reaction mixture with cold diethyl ether (50 mL) to complete precipitation.
-
Filtration: Filter the yellow crystalline solid under vacuum. Wash extensively with Et₂O to remove excess MeI.
-
Drying: Dry under high vacuum. Yield: Typically 85–95%.[5]
-
QC Check: 1H NMR (DMSO-d6) should show a sharp singlet for S-Me at ~2.6–2.8 ppm and broad downfield signals for the NH protons.[1]
-
Application I: Synthesis of Bioactive Amidines (nNOS Inhibitors)
This is the "Killer Application" for this building block. The thiophene-amidine motif is a privileged scaffold for selective Neuronal Nitric Oxide Synthase (nNOS) inhibition, a target for treating neurodegenerative diseases and chronic pain.
Mechanism of Action
The amine nucleophile attacks the electrophilic imidate carbon. The tetrahedral intermediate collapses, expelling methanethiol (MeSH) as a gas/liquid, driving the equilibrium forward.
Figure 1: Mechanism of amidine transfer using the thioimidate building block.[1]
Protocol B: General Amidine Coupling
Reference Standard: Silverman et al., J. Med. Chem.
Reagents:
-
This compound[1][2][3][6][7][8][9][10] · HI (1.2 – 2.0 eq)[1]
-
Target Amine (1.0 eq) (e.g., substituted aniline, tetrahydroquinoline)
-
Solvent: Absolute Ethanol (EtOH) or DMF[1]
-
Base (Optional): Triethylamine (only if using amine salts)[1]
Procedure:
-
Preparation: Dissolve the target amine (1.0 mmol) in absolute EtOH (5–10 mL).
-
Addition: Add this compound · HI (1.5 mmol) in one portion.[1]
-
Note: If the amine is valuable, use 2.0 eq of the thiophene reagent to ensure completion.
-
-
Incubation: Stir at Room Temperature for 16–24 hours.
-
Observation: The reaction often turns from a suspension to a clear solution, then precipitates the product HI salt.
-
Odor Control: The reaction releases Methanethiol (rotten cabbage smell). Use a bleach trap for the exhaust gas.
-
-
Workup (Method A - Precipitation): If a solid forms, dilute with Et₂O, filter, and wash with Et₂O. This yields the hydroiodide salt of the product.[9]
-
Workup (Method B - Extraction): If no precipitate forms, concentrate the solvent. Partition the residue between Ethyl Acetate and saturated NaHCO₃ (to generate the free base). Dry organic layer (Na₂SO₄) and concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₃) is often required for the free base.
Optimization Table:
| Variable | Recommendation | Impact |
|---|---|---|
| Stoichiometry | 1.5 – 2.0 eq Thioimidate | Drives reaction to completion; excess reagent is easily removed (water soluble).[1] |
| Temperature | 25°C (RT) | Higher temps (reflux) may cause decomposition or nitrile formation.[1] |
| Solvent | Ethanol (Anhydrous) | Protic solvent facilitates proton transfer in the transition state. |
Application II: Heterocycle Construction (Triazoles)
Beyond simple amidines, this building block reacts with hydrazines to form 3-(thiophen-2-yl)-1,2,4-triazoles .[1] This is a powerful route to antifungal and antimicrobial scaffolds.
Workflow Logic
-
Hydrazinolysis: Reaction with hydrazine hydrate yields the amidrazone intermediate.
-
Cyclization: Reaction with a carboxylic acid derivative (or orthoester) closes the 1,2,4-triazole ring.
Figure 2: Divergent synthesis of triazoles via the amidrazone intermediate.
Protocol C: One-Pot Triazole Synthesis
-
Amidrazone Formation: Treat this compound · HI (1 mmol) with Hydrazine hydrate (2 mmol) in EtOH (5 mL) at 0°C for 1 hour.
-
Acylation/Cyclization: Add the acylating agent (e.g., Formic acid for unsubstituted, or an Acid Chloride) and reflux for 4–6 hours.
-
Isolation: Evaporate solvent and recrystallize from EtOH/Water.
Troubleshooting & Critical Parameters
-
Problem: Low yield or no reaction.
-
Problem: "Stuck" Reaction (Incomplete conversion).
-
Problem: Purification difficulties.
-
Solution: The HI salts are often sticky. Convert to the free base (NaHCO₃ wash) or perform an ion exchange to the HCl salt (treat free base with 4M HCl in dioxane) for better crystallinity.
-
References
-
Silverman, R. B., et al. "Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors." Journal of Medicinal Chemistry, 2012. Link[1]
-
Xue, F., et al. "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma."[1] Journal of Medicinal Chemistry, 2014. Link[1]
-
Patent US2010000073A1. "Benzoxazines, benzothiazines, and related compounds having nNOS inhibitory activity." Google Patents. Link
-
Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." (General Reactivity Context). Link
Sources
- 1. RR [rrscientific.com]
- 2. N-(3-Methyl-1-(1-methylpiperidin-4-yl)-2-oxoindolin-5-yl)thiophene-2-carboximidamide - CAS号 1063406-95-0 - 摩熵化学 [molaid.com]
- 3. SUBSTITUTED INDOLE COMPOUNDS HAVING NOS INHIBITORY ACTIVITY - Patent 1883451 [data.epo.org]
- 4. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydroiodide - CAS号 —— - 摩熵化学 [molaid.com]
- 7. NOpiates: Novel Dual Action Neuronal Nitric Oxide Synthase Inhibitors with μ-Opioid Agonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8173813B2 - Quinolone and tetrahydroquinolone and related compounds having NOS inhibitory activity - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Hits as Antagonists of GPR103 Identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TW200808780A - 1,5 and 3,6- substituted indole compounds having NOS inhibitory activity - Google Patents [patents.google.com]
Preparation of thiophene-2-carboximidamides from methyl carbimidothioates
Application Note: Preparation of Thiophene-2-carboximidamides from Methyl Carbimidothioates
Executive Summary & Scope
This application note details the synthetic methodology for preparing thiophene-2-carboximidamides (also known as 2-amidinothiophenes) utilizing methyl thiophene-2-carbimidothioate intermediates. This transformation is a cornerstone in the development of Neuronal Nitric Oxide Synthase (nNOS) inhibitors, which are critical targets for treating neurodegenerative diseases, neuropathic pain, and melanoma.[1]
The protocol leverages the Pinner-like thioimidate route , a robust two-step sequence offering superior yields and milder conditions compared to direct nitrile additions.[1] This guide covers the activation of thiophene-2-carbothioamide to its S-methyl thioimidate salt, followed by nucleophilic displacement with ammonia or primary/secondary amines.[1]
Scientific Mechanism & Pathway
The synthesis relies on the "activation-displacement" principle.[1] Thioamides are poor electrophiles; however, S-methylation converts the sulfur into a potent leaving group (methanethiol), activating the iminium carbon toward nucleophilic attack.
Reaction Pathway (DOT Visualization):
Figure 1: Synthetic pathway from nitrile precursor to amidine target via the S-methyl thioimidate intermediate.[2][3][4][5]
Experimental Protocols
Phase 1: Preparation of this compound Hydroiodide
The "Activation" Step
This intermediate is often isolated as a stable hydroiodide salt.[1] It is sensitive to moisture and should be stored in a desiccator.[1]
Reagents:
-
Thiophene-2-carbothioamide (1.0 equiv)
-
Iodomethane (Methyl Iodide, MeI) (1.1 – 1.5 equiv) [Caution: Carcinogen]
-
Solvent: Anhydrous Acetone or Ethanol[1]
Procedure:
-
Dissolution: Dissolve thiophene-2-carbothioamide (e.g., 10 mmol) in anhydrous acetone (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Methylation: Add Iodomethane (15 mmol) dropwise to the stirring solution at room temperature.
-
Note: The reaction is often exothermic; cooling to 0°C during addition is recommended for larger scales (>5g).
-
-
Incubation: Stir the mixture at room temperature for 12–24 hours. A heavy precipitate (the hydroiodide salt) will form.
-
Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold diethyl ether or acetone to remove unreacted MeI and thioamide.[1]
-
Drying: Dry the solid in a vacuum oven at 40°C.
Phase 2: Conversion to Thiophene-2-carboximidamide
The "Displacement" Step
This step displaces the S-methyl group (released as methanethiol gas, MeSH) with the nitrogen nucleophile.
Reagents:
-
This compound hydroiodide (from Phase 1)[3]
-
Nucleophile:
Procedure:
-
Setup: Suspend this compound hydroiodide (1.0 equiv) in Absolute Ethanol (5–10 mL/g).
-
Addition:
-
Method A (Ammonia): Add 7N
in MeOH (5–10 equiv) in one portion. -
Method B (Amine): Add the primary/secondary amine (1.1 equiv) and Triethylamine (1.1 equiv) if the amine is a salt.
-
-
Reaction: Stir the mixture.
-
Temperature: Room Temperature (RT) is sufficient for many primary amines and ammonia. Heating to reflux (60–70°C) may be required for sterically hindered amines.[1]
-
Time: 12–24 hours.[1]
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1).[1] The disappearance of the thioimidate spot and appearance of a polar amidine spot indicates completion.[1]
-
-
Workup:
-
Purification:
-
Crystallization: The crude residue is often the HI salt.[1] It can be recrystallized from EtOH/Ether.[1]
-
Free Base Conversion: To obtain the free base, dissolve the residue in water, basify with 1N NaOH (to pH > 10), and extract with Ethyl Acetate or DCM.[1] Dry over
and concentrate. -
Salt Exchange: For biological assays, the HI salt is often converted to the HCl salt using ion-exchange resin or by treating the free base with ethereal HCl.
-
Critical Process Parameters & Data
Table 1: Comparative Reaction Conditions & Yields
| Parameter | Standard Condition | Optimization Notes |
| Stoichiometry | 1.0 : 1.1 (Thioimidate : Amine) | Excess amine (1.5 eq) accelerates reaction but complicates purification. |
| Temperature | 25°C (Room Temp) | Increase to 60°C if conversion < 50% after 12h.[1] |
| Solvent | Ethanol (Abs.)[1][4][7] | Methanol is a viable alternative; avoid water to prevent hydrolysis to amide.[1] |
| By-product | Methanethiol (MeSH) | Toxic/Malodorous. Use bleach traps (NaOCl) to neutralize effluent gas. |
| Typical Yield | 70 – 92% | Lower yields often due to hydrolysis (wet solvents).[1] |
Table 2: Physical Characterization Data (Reference Values)
| Compound | Melting Point | Appearance |
| Thiophene-2-carbothioamide | 106–108°C | Yellow Crystalline Solid |
| Thiophene-2-carboximidamide (HCl) | 172–175°C | White/Off-white Solid |
| Thiophene-2-carboximidamide (HI) | >200°C (dec) | Yellowish Solid |
Troubleshooting & Quality Control
-
Issue: Hydrolysis to Amide.
-
Issue: Incomplete Methylation.
-
Issue: Strong Sulfur Smell. [1]
References
-
Jia, Q., et al. (2014).[1] "Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma."[5][10][11] Journal of Medicinal Chemistry, 57(3), 643–660.[1] Link
-
Labby, K. J., et al. (2012).[1] "NOpiates: Novel Dual Action Neuronal Nitric Oxide Synthase Inhibitors with μ-Opioid Agonist Activity."[1] Journal of Medicinal Chemistry, 55(5), 2403–2414.[1] Link
-
Huang, H., et al. (2011).[1] "Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain."[8] Journal of Medicinal Chemistry, 54(20), 7408–7416.[1][8] Link
-
Organic Chemistry Portal. "Synthesis of Amidines." (General methodology for Pinner/Thioimidate synthesis). Link
-
Thermo Scientific Chemicals. "Thiophene-2-carboxamide Product Specifications." (Precursor data). Link
Sources
- 1. Thiophene-2-carboxamide, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. NOpiates: Novel Dual Action Neuronal Nitric Oxide Synthase Inhibitors with μ-Opioid Agonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2009020588A1 - Process for making thiophene carboxamide derivative - Google Patents [patents.google.com]
- 10. Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. figshare.com [figshare.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Heterocycles Using Methyl Thiophene-2-carbimidothioate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Heterocyclic Drug Discovery with Microwave Synthesis
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Fused heterocyclic systems incorporating the thiophene moiety, such as thieno[2,3-d]pyrimidines, are of particular interest as they often exhibit enhanced biological profiles.[3][4] However, the synthesis of these complex molecules via traditional thermal methods can be time-consuming and often requires harsh reaction conditions, leading to lower yields and the formation of byproducts.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating.[5][6] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, improves product yields, and often leads to cleaner reaction profiles with fewer side products.[7][8] This green chemistry approach aligns with the principles of sustainable chemical development by minimizing energy consumption and waste generation.[5]
This guide provides detailed protocols for the synthesis and application of methyl thiophene-2-carbimidothioate, a versatile intermediate for the construction of thiophene-containing heterocycles. We will first outline the synthesis of this key reagent from thiophene-2-carbonitrile and then present a microwave-assisted protocol for its use in the rapid and efficient synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative, a scaffold of significant interest in medicinal chemistry.
Part 1: Synthesis of the Key Intermediate: this compound Hydroiodide
The synthesis of the carbimidothioate is a crucial first step. While various methods exist for the formation of imidates and their thio-analogs, a modification of the Pinner reaction provides a reliable route from the readily available thiophene-2-carbonitrile.[9][10] The Pinner reaction involves the acid-catalyzed addition of an alcohol (or in this case, a thiol) to a nitrile.[11]
Reaction Principle: The Pinner Reaction
The reaction proceeds via the activation of the nitrile by a strong acid (in this case, generated from the reaction of methyl iodide), making it susceptible to nucleophilic attack by methyl mercaptan. This forms the stable imidothioate salt.
Experimental Protocol: Synthesis of this compound Hydroiodide
Materials:
-
Thiophene-2-carbonitrile
-
Methyl iodide (CH₃I)
-
Methyl mercaptan (CH₃SH)
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Condenser with a drying tube
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carbonitrile (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
To this stirred solution, add methyl mercaptan (1.1 eq) followed by the slow, dropwise addition of methyl iodide (1.1 eq).
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and continue stirring for 12-16 hours.
-
A precipitate of this compound hydroiodide will form.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
-
The resulting solid can be used in the subsequent microwave-assisted reaction without further purification.
Safety Precautions: Methyl iodide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood. Methyl mercaptan has a strong, unpleasant odor. All manipulations should be performed with appropriate personal protective equipment (PPE).
Part 2: Microwave-Assisted Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
With the this compound hydroiodide in hand, we can proceed to the microwave-assisted cyclocondensation reaction. This protocol describes the synthesis of a substituted thieno[2,3-d]pyrimidin-4(3H)-one, a valuable heterocyclic scaffold. The reaction involves the condensation of the carbimidothioate with a β-ketoester.
Reaction Principle: Cyclocondensation
The reaction is a cyclocondensation where the nucleophilic nitrogen of the carbimidothioate attacks one of the carbonyl groups of the β-ketoester, and the ester group is subsequently attacked by the newly formed amine, leading to ring closure and the formation of the pyrimidinone ring fused to the thiophene. Microwave irradiation accelerates this process, likely by efficiently overcoming the activation energy barriers for the cyclization and dehydration steps.
Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Thieno[2,3-d]pyrimidin-4(3H)-one
Materials:
-
This compound hydroiodide (from Part 1)
-
Ethyl acetoacetate (or other β-ketoesters)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (or another high-boiling, microwave-compatible solvent)
-
Microwave synthesis vial (e.g., 10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reaction vial, add this compound hydroiodide (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol (3-5 mL).
-
Add sodium ethoxide (1.2 eq) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture under the optimized conditions (see Table 1).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by adding cold water.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).
Data Presentation: Reaction Optimization
The following table provides a starting point for the optimization of the microwave-assisted synthesis.
| Parameter | Range | Optimal (Starting Point) | Rationale |
| Temperature (°C) | 100 - 160 | 120 | Balances reaction rate with potential for side product formation. |
| Time (min) | 5 - 30 | 15 | Microwave reactions are typically rapid; monitor by TLC for completion. |
| Microwave Power (W) | 100 - 300 | Dynamic | Modern reactors adjust power to maintain the set temperature. |
| Solvent | Ethanol, DMF, NMP | Ethanol | A good polar solvent for microwave heating and reactant solubility. |
| Base | NaOEt, K₂CO₃, DBU | NaOEt | A strong base to facilitate the condensation reaction. |
Visualization of Synthetic Pathway and Workflow
Overall Synthetic Scheme
Caption: Synthetic pathway from thiophene-2-carbonitrile to a thieno[2,3-d]pyrimidin-4(3H)-one.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the microwave-assisted cyclocondensation.
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis protocol.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 16(12), 10491-10502. [Link]
-
Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Tetrahedron Letters, 48(34), 5975-5977. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1664. [Link]
-
Hesse, S., Perspicace, E., & Kirsch, G. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Semantic Scholar. [Link]
-
Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Hesse, S., et al. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. ResearchGate. [Link]
-
Di Schiena, M. G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(13), 5123. [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Synthesis of Heterocycles via Microwave-Assisted Cycloadditions and Cyclocondensations. Chemical Society Reviews, 34(2), 164-178. [Link]
- Patent CN101987842A. (2011). Method for preparing 2-methyl thiophene derivatives.
-
Smith, A. B., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labeled Compounds and Radiopharmaceuticals, 69(1), e202500045. [Link]
-
Weires, A. G., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 27. [Link]
-
Al-Ostoot, F. H., et al. (2020). Investigation of Thermolysis Products of Some N-Arylthiophene-2-carboxamidoximes by Analytical and Spectroscopic Analyses. ResearchGate. [Link]
- Patent US2450686A. (1948). Production of methyl thiophene.
-
Sharma, N., & Singh, P. (2012). Microwave Multicomponent Synthesis. IntechOpen. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Werner, T., & Mägerlein, W. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1646-1651. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Slideshare. (2018). Heterocyclic compounds - Thiophene. [Link]
-
Kumar, A., et al. (2020). Microwave-Assisted Tandem Kornblum Oxidation and Biginelli Reaction for the Synthesis of Dihydropyrimidones. ChemistrySelect, 5(41), 12896-12900. [Link]
- Patent CN101906092B. (2012). Preparation method of 2-thiophenecarboxylic acid.
Sources
- 1. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yields in methyl thiophene-2-carbimidothioate condensation reactions
Technical Support Center: Optimizing Methyl Thiophene-2-Carbimidothioate Condensations
Case ID: THIO-OPT-2025 Subject: Yield Improvement & Troubleshooting for Thiophene Amidine Synthesis Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry
Executive Summary
You are likely utilizing This compound (often generated as the hydroiodide salt) as an activated electrophile to synthesize thiophene-2-carboximidamides (amidines) or fused heterocycles via condensation with nucleophilic amines.
While this Pinner-type reaction is generally robust, researchers often encounter three specific failure modes:
-
Hydrolysis: Reversion to thiophene-2-carboxamide due to moisture.
-
Incomplete Conversion: Stalled reaction due to poor leaving group dynamics or steric hindrance.
-
Isolation Issues: Difficulty separating the product from the methanethiol (MeSH) byproduct or ammonium salts.
This guide provides a self-validating protocol and troubleshooting logic to overcome these bottlenecks.
Part 1: The Chemistry & Mechanism
To optimize yield, you must control the equilibrium. The reaction is a nucleophilic addition-elimination.
Key Mechanistic Insight: The reaction relies on the thiomethyl group (
-
Protonation: The imidate nitrogen must be protonated (or coordinated) to make the central carbon sufficiently electrophilic.
-
Volatility: The expulsion of gaseous methanethiol (MeSH) drives the equilibrium forward (Le Chatelier’s principle).
Visualizing the Pathway
The following diagram illustrates the critical transition states and failure points (Hydrolysis).
Figure 1: Mechanistic pathway of thioimidate condensation. Note that moisture competes directly with the amine, leading to irreversible amide formation.
Part 2: Optimized Experimental Protocol
Do not use a generic "stir and wait" approach. Use this optimized workflow to maximize conversion.
Reagent Preparation (The Foundation)
Most yield issues stem from the quality of the starting material. The free base of this compound is unstable. Always use the Hydroiodide (HI) salt.
Synthesis of the Precursor (If not purchased):
-
Dissolve Thiophene-2-carbothioamide in Acetone or EtOH (0.5 M).
-
Add Iodomethane (MeI) (1.1 equiv).
-
Stir at RT for 12–24h. The product precipitates as yellow crystals.
-
Crucial: Filter and wash with cold ether. Do not neutralize yet.
Condensation Protocol (The Yield Booster)
| Parameter | Standard Condition | High-Yield Optimization | Reason |
| Solvent | Methanol (MeOH) | 2,2,2-Trifluoroethanol (TFE) or MeOH/DMF | TFE stabilizes the transition state and improves solubility of the salt [2]. |
| Base | Et3N (1.0 equiv) | Acetate Buffer (AcOH) | A mild acidic buffer (AcOH) keeps the imidate activated while allowing the amine to remain nucleophilic [2]. |
| Temp | Reflux | RT to 40°C | High heat promotes decomposition. TFE allows milder conditions.[1] |
| Scavenger | None | Nitrogen Sparging | Actively removing MeSH gas drives the reaction to completion. |
Step-by-Step Procedure:
-
Dissolution: Suspend this compound hydroiodide (1.0 mmol) in TFE (or MeOH) (3 mL).
-
Nucleophile Addition: Add the amine (1.2 mmol).
-
Buffering (Optional but Recommended): If the reaction is sluggish, add Glacial Acetic Acid (0.2 mmol). This creates a catalytic buffer zone.
-
Reaction: Stir at room temperature.
-
Tip: Connect the flask to a bleach trap (sodium hypochlorite) to neutralize the evolved methanethiol smell.
-
-
Monitoring: Check TLC after 4 hours. The starting material spot (low Rf) should disappear.
-
Workup: Evaporate solvent. Triturate the residue with Ether/EtOAc to precipitate the amidine hydroiodide salt.
Part 3: Troubleshooting Center (FAQs)
Q1: My reaction turns into a black tar, and I see low conversion. Why?
-
Diagnosis: Decomposition of the free base.
-
Solution: You likely added too much strong base (like NaOH or excess Et3N) at the start. Thioimidates are unstable in highly basic media (pH > 10).
-
Fix: Run the reaction under slightly acidic to neutral conditions (using the HI salt and the amine itself, or the AcOH buffer method).
Q2: I see a major spot on TLC that isn't my product, and the mass spec shows M-15 (Loss of Me).
-
Diagnosis: Hydrolysis. You have made Thiophene-2-carboxamide.
-
Solution: Your solvent was "wet." Thioimidates react faster with water than with steric amines.
-
Fix: Dry your Methanol/TFE over 3Å molecular sieves before use. Ensure the reaction is under an inert atmosphere (N2/Ar).
Q3: The smell is unbearable. How do I manage the Methanethiol (MeSH)?
-
Safety Note: MeSH is toxic and has a stench threshold of 1 ppb.
-
Protocol: Do not just vent into the hood. Vent the reaction vessel through a cannula into a trap containing 10% Bleach (NaOCl) + NaOH . This oxidizes the thiol to odorless sulfonate immediately.
Q4: My amine is non-nucleophilic (e.g., Aniline). The reaction won't proceed.
-
Strategy: Switch solvents to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[2]
-
Mechanism: These fluorinated solvents act as hydrogen-bond donors to the thioimidate sulfur, increasing the leaving group ability of the -SMe group significantly (up to 100x rate enhancement) [2].
Part 4: Diagnostic Logic Tree
Use this flow to diagnose your specific yield problem.
Figure 2: Decision matrix for troubleshooting reaction failures.
References
-
Cochran, J. R., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. National Institutes of Health (PMC). [Link]
Sources
Removing methyl mercaptan byproduct from carbimidothioate reactions
Topic: Strategies for the Removal of Methyl Mercaptan Byproduct
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of carbimidothioates, a crucial class of compounds in medicinal chemistry and drug development, often involves the displacement of a methylthio group from a precursor like S-methylisothiourea. This reaction, while efficient, liberates methyl mercaptan (MeSH, methanethiol), a volatile and malodorous byproduct. Failure to effectively remove MeSH can lead to downstream reaction interference, catalyst poisoning, and inaccurate product quantification. This guide provides detailed troubleshooting advice and protocols to address the challenges associated with methyl mercaptan removal.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of methyl mercaptan so critical?
Beyond its potent and unpleasant odor, residual methyl mercaptan can act as a nucleophile in subsequent reaction steps, leading to the formation of unwanted impurities. In reactions involving transition metal catalysts (e.g., palladium, platinum), MeSH can act as a potent catalyst poison, deactivating the catalyst and halting the reaction. For drug development professionals, its presence can interfere with biological assays and represents a significant safety and process concern.
Q2: What are the primary methods for removing methyl mercaptan from a reaction mixture?
There are three main strategies, each with its own advantages and limitations:
-
Gas Sparging (Inert Gas Purge): Best for volatile mercaptans and reactions where the product is non-volatile.
-
Chemical Scavenging: Utilizes reagents that selectively react with the thiol to form a non-volatile, easily separable adduct.
-
Oxidative Treatment: Converts the mercaptan to a less reactive disulfide, which can then be removed.
Q3: How do I choose the best removal method for my specific reaction?
The choice depends on the scale of your reaction, the stability of your desired product, and the solvent system. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a MeSH removal method.
In-Depth Troubleshooting Guides
Method 1: Chemical Scavenging
Chemical scavenging is often the most robust and scalable method for MeSH removal. It relies on a reagent that reacts quickly and selectively with the thiol group.
Principle of Thiol Scavenging
Most thiol scavengers are electrophiles that readily undergo a Michael addition or similar nucleophilic attack by the soft sulfur nucleophile of the mercaptan. The resulting thioether adduct is typically non-volatile and can be easily removed by filtration or chromatography.
Caption: General mechanism of electrophilic thiol scavenging.
Troubleshooting Guide: Chemical Scavengers
Problem 1: Incomplete MeSH removal after adding a scavenger.
-
Potential Cause: Insufficient stoichiometry of the scavenger. The reaction generating the carbimidothioate may not have gone to completion, or other nucleophiles in the mixture consumed the scavenger.
-
Solution: Add the scavenger in a slight excess (e.g., 1.1 to 1.5 equivalents relative to the theoretical amount of MeSH). Monitor the disappearance of MeSH by GC-MS headspace analysis or by using a lead acetate test strip at the vessel outlet.
-
Potential Cause: Poor reactivity of the chosen scavenger under the reaction conditions (e.g., pH, solvent).
-
Solution:
-
pH Adjustment: The thiolate anion (MeS⁻) is a more potent nucleophile than the neutral thiol (MeSH). If your reaction medium is acidic, consider a careful basic wash or addition of a non-nucleophilic base (like DIPEA) to facilitate the scavenging reaction.
-
Change Scavenger: Switch to a more reactive scavenger. For instance, maleimides are highly effective and react quickly with thiols.
-
Problem 2: The scavenger is reacting with my desired product.
-
Potential Cause: Your carbimidothioate or other functional groups on your molecule are susceptible to nucleophilic attack by the scavenger, or vice-versa if the scavenger has nucleophilic properties.
-
Solution:
-
Select a Thiol-Specific Scavenger: Use scavengers known for high selectivity towards soft nucleophiles like sulfur. Sequestering agents based on functionalized silica or polymers can be excellent choices as they can be filtered off easily, minimizing contact time with the product.
-
Optimize Addition: Lower the temperature before adding the scavenger to slow down the undesired side reaction, then allow the mixture to slowly warm to room temperature.
-
Data Table: Comparison of Common Thiol Scavengers
| Scavenger Type | Example | Typical Stoichiometry | Advantages | Disadvantages |
| Maleimides | N-Ethylmaleimide | 1.1 - 1.3 eq | High reactivity and selectivity | Can be expensive; adduct may require chromatography for removal |
| Acrolyl Reagents | Acrylonitrile | 1.2 - 2.0 eq | Inexpensive and effective | Highly toxic and requires careful handling |
| Solid-Supported | Silica-bound Maleimide | 2.0 - 5.0 eq | Easy removal by filtration; low product contamination | Higher cost; may require longer reaction times |
| Heavy Metal Salts | Silver Nitrate (AgNO₃) | 1.0 - 1.1 eq | Forms insoluble salt (AgSMe) | Stoichiometric heavy metal waste; potential for product coordination |
Protocol: Scavenging MeSH with N-Ethylmaleimide
-
Reaction Monitoring: Once the primary reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice bath.
-
Scavenger Preparation: In a separate flask, dissolve 1.2 equivalents of N-Ethylmaleimide in a minimal amount of the reaction solvent.
-
Scavenger Addition: Add the N-Ethylmaleimide solution dropwise to the cold reaction mixture over 15-20 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench & Workup: Monitor for the absence of MeSH (e.g., odor, GC headspace). Proceed with the standard aqueous workup. The N-ethyl-S-methylsuccinimide adduct can be removed via standard chromatography.
Method 2: Oxidative Treatment
This method converts methyl mercaptan into dimethyl disulfide (DMDS), which is significantly less volatile and less odorous.
Principle of Oxidation
An oxidizing agent facilitates the coupling of two thiol molecules to form a disulfide bond.
2 CH₃SH + [O] → CH₃-S-S-CH₃ + H₂O
Troubleshooting Guide: Oxidative Treatment
Problem 1: My desired product is degrading during oxidation.
-
Potential Cause: The oxidizing agent is too harsh and is reacting with sensitive functional groups on your product molecule (e.g., amines, other sulfur atoms). Common culprits are bleach (NaOCl) or hydrogen peroxide (H₂O₂).
-
Solution:
-
Use a Milder Oxidant: Consider using a milder, more controlled oxidizing system. Bubbling air through the solution in the presence of a catalytic amount of a base can sometimes be sufficient.
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidant. Add the oxidant slowly and monitor the reaction progress to avoid adding a large excess.
-
Temperature Control: Perform the oxidation at a lower temperature (e.g., 0 °C) to improve selectivity and minimize degradation.
-
Problem 2: The dimethyl disulfide (DMDS) is difficult to remove.
-
Potential Cause: DMDS has a higher boiling point (109 °C) than MeSH but can still be challenging to remove from products with similar volatility.
-
Solution:
-
High-Vacuum Distillation: If your product is a high-boiling oil or solid, DMDS can often be removed under high vacuum.
-
Chromatography: DMDS is relatively non-polar and can typically be separated from more polar products using normal-phase silica gel chromatography.
-
References
-
Title: Practical Organic Synthesis: A Student's Guide Source: John Wiley & Sons URL: [Link]
-
Title: Thiol-modification and ligation using maleimides Source: RSC Publishing URL: [Link]
-
Title: Biotargeting with Maleimides Source: Wiley Online Library URL: [Link]
-
Title: Functionalized Silica Gels as Reagents, Scavengers and Catalysts in Organic Synthesis Source: MDPI URL: [Link]
-
Title: The Oxidation of Thiols and Other Sulphur Compounds Source: Imperial College London URL: [Link]
Technical Support Center: Optimization of Solvent Systems for Thiophene Iminothioate Coupling
Status: Operational Ticket ID: TICP-SOLV-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Solvent Effects in Thiophene-Based Thioimidate/Iminothioate Cross-Coupling
Executive Summary
The coupling of thiophene iminothioates (thioimidates)—typically via Liebeskind-Srogl cross-coupling or nucleophilic substitution to form amidines —presents a unique solubility and reactivity paradox. Thiophene rings are electron-rich and often poorly soluble in standard non-polar solvents, while the iminothioate moiety (
This guide addresses the critical "Solvent-Substrate-Catalyst" triad. Our goal is to move you beyond trial-and-error by explaining why specific solvent systems fail and how to engineer a medium that supports both solubility and the catalytic cycle.
Part 1: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 30-40% conversion despite using standard polar aprotic solvents (DMF/DMSO). Why is the catalyst dying?
Diagnosis: This is likely a case of "The Chelation Trap." While DMF and DMSO are excellent for solubilizing rigid thiophene backbones, they are strong Lewis bases. In Liebeskind-Srogl couplings (which require stoichiometric Cu(I) additives like CuTC), highly coordinating solvents can competitively bind to the Copper cofactor. This prevents the Copper from activating the sulfur on the iminothioate, halting the transmetallation to Palladium.
The Fix:
-
Switch to Non-Coordinating Ethers: Use THF or 1,4-Dioxane . These solvate the catalyst without tightly binding the metal centers.
-
The "Solubility Spike" Strategy: If your thiophene substrate precipitates in pure THF, use a binary system.
-
Recommendation:THF:NMP (9:1) . The small amount of NMP (N-Methyl-2-pyrrolidone) solvates the thiophene but is dilute enough to not poison the Cu(I) species.
-
-
Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran). It has higher lipophilicity than THF (better for organic substrates) and a higher boiling point (
C), allowing for faster kinetics without the toxicity of Dioxane.
Q2: I am observing significant hydrolysis of the iminothioate back to the amide or thioester. My solvent is "anhydrous."
Diagnosis: Hygroscopic Solvent Failure.
Thiophene iminothioates are essentially "activated amides." They are highly electrophilic at the imine carbon. Solvents like DMF and DMSO are hygroscopic; even "anhydrous" grades can absorb atmospheric moisture rapidly upon opening. At elevated temperatures (
The Fix:
-
Protocol Adjustment: Switch to Toluene or Xylene if solubility permits. These are hydrophobic and naturally exclude water.
-
Scavenging: If you must use polar solvents, add 3Å Molecular Sieves directly to the reaction vessel 30 minutes prior to adding the catalyst.
-
Buffer System: For amine couplings (amidine synthesis), ensure the pH is controlled. Use a non-nucleophilic base (e.g., Cs₂CO₃ or DIPEA ) in a solvent like Acetonitrile (MeCN) to buffer acidic protons that catalyze hydrolysis.
Q3: In Pd-catalyzed couplings, I see desulfurization (reduction) but no C-C bond formation.
Diagnosis: Solvent-Induced Radical Pathways. This often happens in ethereal solvents (THF/Dioxane) containing peroxides or when using protic co-solvents. The C-S bond breaks, but the transmetallation with the boronic acid fails, leading to a reduced thiophene imine.
The Fix:
-
Degassing is Critical: Oxygen promotes homolytic cleavage. Sparge your solvent with Argon for at least 15 minutes.
-
Solvent Switch: Move to Chlorobenzene . It is robust, high-boiling (
C), and non-coordinating. It stabilizes the Pd(II) intermediate better than ethers in difficult couplings.
Part 2: Solvent Optimization Matrix
Use this table to select the starting solvent system based on your specific thiophene iminothioate properties.
| Solvent System | Polarity ( | Thiophene Solubility | Cu/Pd Catalyst Compatibility | Recommended For | Risk Factor |
| THF (Anhydrous) | 7.5 | Moderate | High | Standard Liebeskind-Srogl Couplings | Peroxides; Low BP ( |
| 1,4-Dioxane | 2.2 | Good | High | High-temperature couplings ( | Toxicity; Difficult to remove (high BP). |
| DMF / DMSO | 36 / 46 | Excellent | Low | Nucleophilic displacements (Amine coupling) | Catalyst Poisoning ; Hygroscopic hydrolysis. |
| 2-MeTHF | 6.9 | Good | High | Green Process / Phase separation | Slightly more expensive. |
| Toluene | 2.4 | Poor | Moderate | Hydrolysis-prone substrates | Poor solubility of polar iminothioates. |
| Chlorobenzene | 5.6 | Good | High | Difficult/Sterically hindered substrates | High BP requires vac distillation. |
Part 3: Mechanistic Visualization
The following diagram illustrates the Liebeskind-Srogl catalytic cycle and the specific interference points of suboptimal solvents.
Caption: Figure 1. The Liebeskind-Srogl cycle highlighting the Transmetallation step as the primary failure point when using strongly coordinating solvents (DMF/DMSO), which sequester the Copper cofactor.
Part 4: Validated Experimental Protocol
Protocol: Cross-Coupling of Thiophene Iminothioate with Aryl Boronic Acid Standardized for 1.0 mmol scale. Designed to minimize hydrolysis and maximize catalyst life.
Materials
-
Substrate: Thiophene iminothioate (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/TFP (2.5 mol%)
-
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous THF or 2-MeTHF (0.1 M concentration)
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 2-neck round bottom flask or microwave vial. Cool under a stream of Argon.
-
Why: Eliminates surface moisture that triggers iminothioate hydrolysis.
-
-
Solids Addition:
-
Charge the flask with the Thiophene Iminothioate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and CuTC (1.5 equiv).
-
Note: Do not add the Palladium catalyst yet.
-
-
Solvent & Degassing:
-
Add anhydrous THF (10 mL per 1 mmol substrate).
-
Sparge the solution with Argon for 10-15 minutes.
-
Why: Removes dissolved O₂, preventing homocoupling of the boronic acid and oxidation of the Pd catalyst.
-
-
Catalyst Addition:
-
Add Pd(PPh₃)₄ (5 mol%) quickly against a positive pressure of Argon. Seal the vessel immediately.
-
-
Reaction:
-
Heat to 50-60°C . Stir vigorously.
-
Monitoring: Check LC-MS at 2 hours.
-
Troubleshooting: If starting material remains but no product forms, add an additional 0.5 equiv of CuTC. The copper species can degrade/aggregate over time.
-
-
Work-up (Crucial for Sulfur Removal):
-
Dilute with EtOAc.
-
Wash with 10% NH₄OH (aq) or saturated NaHCO₃.
-
Why: NH₄OH helps sequester copper residues which can otherwise contaminate the organic layer and complicate purification.
-
References
-
Liebeskind-Srogl Coupling Overview: SynArchive. "Liebeskind-Srogl Coupling."[1][2][3][4] Available at: [Link]
-
Mechanistic Insights & Solvent Effects: Wikipedia. "Liebeskind–Srogl coupling."[1][2][4] Available at: [Link]
-
Thioimidate Reactivity in Peptide Synthesis (Parallel Chemistry): ChemRxiv. "Thioimidate Solutions to Thioamide Problems during Peptide Synthesis." Available at: [Link][5]
-
Thiophene Synthesis & Reactivity: Organic Chemistry Portal. "Thiophene Synthesis." Available at: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. A Platform for the Liebeskind-Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 5. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]
Handling hygroscopic methyl thiophene-2-carbimidothioate hydroiodide
Technical Support Center: Handling & Optimization of Methyl Thiophene-2-Carbimidothioate Hydroiodide
Executive Summary & Chemical Context
Compound Identity: this compound hydroiodide (also known as S-methyl thiophene-2-thiocarboximidate hydroiodide). Primary Application: This compound is a highly reactive electrophilic intermediate used primarily to synthesize thiophene-2-carboximidamides (amidines) via nucleophilic substitution with amines. The Challenge: The hydroiodide (HI) salt stabilizes the imine moiety but introduces significant hygroscopicity . Moisture absorption triggers two failure modes:
-
Hydrolysis: Reversion to thiophene-2-carbothioamide or thiophene-2-carboxamide, destroying the reactive center.
-
Oxidation: The iodide counter-ion (
) oxidizes to iodine ( ), leading to product contamination.
Module A: Material Integrity & Storage
Q: My white solid has turned yellow or brown. Is it still usable?
A: It depends on the depth of the color change.
-
Diagnosis: The color change indicates the oxidation of the iodide counter-ion (
), usually triggered by exposure to atmospheric oxygen and moisture. The yellow/brown hue is free iodine. -
Impact: Trace yellowing is often cosmetic and can be tolerated if the reaction includes a base (which neutralizes the HI and scavenges
). Deep brown/purple coloration or "sludge" consistency indicates significant deliquescence and hydrolysis; the material should be discarded or recrystallized. -
Prevention Protocol:
-
Argon Blanket: Always backfill storage vials with Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).
-
Parafilm is Insufficient: Use electrical tape or heat-shrink bands over caps.
-
Cold Storage: Store at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.
-
Q: The compound clumps immediately upon weighing. How do I handle this?
A: You are battling the "Deliquescence Clock." Hydroiodide salts can absorb enough atmospheric moisture to degrade within minutes.
-
Gold Standard: Weigh inside a glovebox under
or Ar atmosphere. -
Benchtop Alternative (Speed-Weighing Technique):
-
Do not use weighing paper (high surface area = rapid moisture uptake).
-
Tare a dry, screw-cap vial containing the stir bar and solvent (anhydrous).
-
Add the solid directly to the solvent vial.
-
Calculate the exact mass by difference (
). -
Adjust the stoichiometry of your reacting amine based on this exact mass, rather than trying to hit a target mass of the salt.
-
Module B: Reaction Optimization (The "Self-Validating" Workflow)
Q: I am getting low yields of the amidine product. What is going wrong?
A: You likely have a "Nucleophile Competition" issue. The carbon center of the carbimidothioate is electrophilic. In an ideal reaction, your amine attacks this carbon, displacing methyl mercaptan (MeSH). If water is present, it competes with the amine, hydrolyzing the starting material back to the amide.
Troubleshooting Table: Yield Optimization
| Observation | Root Cause | Corrective Action |
| Strong "Rotten Cabbage" Smell | Release of Methyl Mercaptan (MeSH) | This is actually a good sign (reaction is proceeding). Use a bleach scrubber trap to neutralize the smell. |
| Starting Material Remains | Salt not free-based | Ensure you add an auxiliary base (e.g., DIPEA or TEA) to neutralize the HI salt. The free base is more reactive. |
| Formation of Amide Byproduct | Wet Solvent / Hygroscopic Salt | Use anhydrous DMF or EtOH. Add 3Å Molecular Sieves to the reaction vessel. |
| Darkening of Reaction Mix | Iodine liberation | Add a pinch of sodium thiosulfate or sodium metabisulfite during workup to reduce |
Q: Which solvent system should I use?
A: Avoid nucleophilic solvents if possible.
-
Recommended: Anhydrous Ethanol or DMF . Ethanol is excellent for solubility, but if the reaction is slow, the solvent itself can attack (solvolysis).
-
Best Practice: If using an alcohol solvent, ensure the reaction is run at lower temperatures initially (
to RT) to favor the amine attack over solvolysis. For difficult amines (low nucleophilicity), use Acetonitrile or DMF to prevent solvent competition.
Visualizing the Chemistry
Diagram 1: Handling & Degradation Logic
This diagram illustrates the critical decision points where the experiment succeeds or fails based on moisture control.
Caption: Workflow logic distinguishing between successful amidine synthesis (Green path) and degradation pathways (Red path).
Diagram 2: The Competition Mechanism
Understanding the molecular competition is key to yield optimization.
Caption: Mechanistic competition: The amine must outcompete water for the electrophilic carbon to prevent hydrolysis.
References & Authoritative Grounding
-
Thioimidate Reactivity & Polymerization:
-
Handling Hygroscopic Salts:
-
Title: How do you handle hygroscopic salts?
-
Source: HepatoChem / Smolecule Technical Guides.
-
Relevance: Validates the "speed weighing" and inert atmosphere protocols for hygroscopic hydrochloride/hydroiodide salts.
-
URL:[Link]
-
-
Synthesis of Thiophene Carboxamides (Degradation Products):
-
Title: Synthesis, DFT investigations... of novel thiophene-2-carboxamide derivatives.
-
Source: National Institutes of Health (PMC).
-
Relevance: Characterizes the hydrolysis products (amides) that form if the thioimidate is mishandled, aiding in byproduct identification.
-
URL:[Link]
-
-
Thioamide Activation Strategy:
Sources
Technical Support Center: Purification of Unstable Thiophene Amidine Intermediates
Welcome to the Process Development & Medicinal Chemistry Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of thiophene amidines. These motifs are highly valuable pharmacophores—often found in nNOS, factor Xa, and C1s inhibitors[1]—but their purification is notoriously difficult due to their basicity and chemical instability.
This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind amidine degradation, troubleshoot common failures, and provide self-validating workflows to ensure the integrity of your target compounds.
Mechanistic Insight: The Causality of Instability
To purify a molecule, you must first understand how it degrades. The amidine functional group is strongly basic (pKₐ ~11–12). When exposed to standard, unmodified silica gel, the inherent Lewis and Brønsted acidity of the silanol groups on the stationary phase protonates the amidine. This protonation activates the amidine carbon, making it highly electrophilic. Even trace amounts of water present in the eluent will then execute a nucleophilic attack, catalyzing the irreversible hydrolysis of your amidine back into a thiophene amide[2],[3].
Mechanism of thiophene amidine hydrolysis catalyzed by acidic silica gel.
Troubleshooting & FAQs
Q1: I attempted to purify my thiophene amidine using standard normal-phase silica gel (Hexane/EtOAc). My yield was <10% and NMR shows a massive amide peak. What happened? A1: The acidity of the silica gel catalyzed the hydrolysis of your amidine[2]. Solution: Never use unmodified silica for free amidines. If you must use normal-phase chromatography, you must pre-treat the silica by flushing the column with 1–5% Triethylamine (TEA) in your mobile phase to neutralize the acidic silanol sites, or switch to a basic alumina stationary phase.
Q2: I tried reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA), but the isolated product degraded during lyophilization. Why? A2: While Trifluoroacetic acid (TFA) prevents peak tailing by fully protonating the amidine, concentrating TFA salts of electron-rich thiophene amidines can lead to localized high acidity and thermal stress during the final stages of lyophilization. This promotes decomposition or polymerization of the thiophene ring. Solution: Switch to a volatile, milder buffer system such as 10 mM Ammonium Formate (pH 9.5) or 0.1% Acetic Acid.
Q3: How can I remove excess unreacted amine starting materials without subjecting the sensitive thiophene amidine to a harsh aqueous workup? A3: Utilize Strong Cation Exchange (SCX) chromatography in a "catch-and-release" methodology[4],[5]. The sulfonic acid moieties on the SCX resin will trap the basic amidine, allowing neutral and acidic impurities to be washed away with organic solvents. You can then selectively elute the amidine using a methanolic ammonia solution.
Validated Experimental Protocols
Trustworthy science requires self-validating systems. The following protocols include built-in validation steps so you can confirm success during the procedure, rather than waiting for final NMR results.
Protocol A: SCX Catch-and-Release Purification
Causality: SCX relies on ionic interactions rather than polarity-based partitioning. By loading the crude mixture in a neutral organic solvent, the basic amidine protonates upon contact with the propylsulfonic acid resin and binds strongly. Eluting with a strong base (NH₃) deprotonates the amidine, releasing it from the resin[4].
Step-by-Step Methodology:
-
Column Preparation: Condition an SCX-2 cartridge (e.g., 1g resin per 100mg crude) with 3 column volumes (CV) of Methanol, followed by 3 CV of Dichloromethane (DCM).
-
Loading: Dissolve the crude thiophene amidine mixture in a minimum volume of DCM or DCM/MeOH (9:1). Load slowly onto the cartridge.
-
Washing (Validation Step 1): Wash the column with 3 CV of DCM, followed by 3 CV of Methanol.
-
Self-Validation: Collect these washes and spot them on a TLC plate. Stain with Dragendorff's reagent. The wash should be Dragendorff-negative, proving your amidine is safely "caught" on the column.
-
-
Elution: Elute the target amidine using 3–5 CV of 2.0 M Ammonia in Methanol.
-
Isolation (Validation Step 2): Evaporate the methanolic ammonia eluent under reduced pressure at <30 °C.
-
Self-Validation: The resulting residue should be Dragendorff-positive, confirming successful "release" of the free base amidine.
-
SCX catch-and-release chromatographic workflow for basic amidines.
Protocol B: Crystallization of Amidine Hydrochloride Salts
Causality: Converting the unstable free base into a fully protonated hydrochloride salt drastically reduces the electrophilicity of the amidine carbon. This prevents hydrolysis and significantly improves the oxidative stability of the thiophene ring for long-term storage[6].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude free base amidine in anhydrous Diethyl Ether or a minimal amount of anhydrous Ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath under a strict argon atmosphere to prevent moisture ingress.
-
Salt Formation: Dropwise, add 1.1 equivalents of anhydrous HCl in Dioxane (4.0 M) while stirring vigorously. A precipitate should form immediately.
-
Maturation: Allow the suspension to stir for 30 minutes at 0 °C to ensure complete crystallization.
-
Isolation (Validation Step): Filter the resulting precipitate rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum.
-
Self-Validation: Dissolve a 1 mg aliquot in D₂O and check the pH; it should be slightly acidic (~pH 4-5), confirming the absence of trapped free HCl and the successful formation of the salt.
-
Quantitative Method Comparison
To assist in selecting the correct purification strategy for your specific workflow, consult the data summary below:
| Purification Method | Typical Yield | Scalability | Purity Achieved | Primary Use Case |
| SCX Catch-and-Release | 85–95% | High (up to 50g) | >95% | Rapid removal of neutral/acidic impurities and excess amines. |
| Basic Alumina Chromatography | 60–75% | Medium | 90–95% | Separation of closely related basic byproducts. |
| TEA-Treated Silica Gel | 40–60% | High | ~90% | Last resort for complex mixtures; prone to partial hydrolysis. |
| HCl Salt Crystallization | 70–90% | Very High (kg scale) | >98% | Final isolation and long-term storage of the API. |
References
1.[1] Title: Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Source: PMC / NIH. URL:[Link] 2.[2] Title: Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link] 3.[3] Title: Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Source: Inorganics / MDPI. URL:[Link] 4.[4] Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage. URL:[Link] 5.[5] Title: Purification of Alkaloids. Source: Teledyne ISCO. URL:[Link] 6.[6] Title: SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES. Source: Scholars' Bank, University of Oregon. URL:[Link] 7. Title: Peptide Isolation & Purification Techniques. Source: Waters Corporation. URL:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
Overcoming steric hindrance in 2-substituted thiophene carbimidothioate reactions
Welcome to the Technical Support Center for thiophene carbimidothioate chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of sterically hindered thiophene-2-carboximidamides.
Thiophene-based pharmacophores are critical in modern drug discovery, particularly as potent neuronal nitric oxide synthase (nNOS) inhibitors for treating neurodegenerative disorders and melanoma[1][2]. However, synthesizing these compounds often requires coupling a bulky amine with a 2-substituted thiophene carbimidothioate—a reaction notoriously plagued by steric hindrance. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to overcome these activation barriers.
Mechanistic Insights: The Steric Challenge (FAQ)
Q: Why do 2-substituted thiophene carbimidothioates exhibit such low reactivity with bulky amines?
A: The difficulty arises from a combination of steric clash and electronic deactivation. The substituent at the 2-position of the thiophene ring sits directly adjacent to the reactive thioimidate carbon. When a bulky primary or secondary amine approaches, the steric bulk of the 2-substituent physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the electron-rich nature of the thiophene ring donates electron density into the carbimidothioate group, reducing the electrophilicity of the imine carbon[2]. This combination results in a high activation energy (
Q: How does the choice of the leaving group affect this barrier? A: Standard protocols often use methyl thiophene-2-carbimidothioate hydroiodide[1]. While the methanethiolate leaving group is adequate for unhindered substrates, it is insufficient when steric hindrance is high. Upgrading to a more reactive leaving group, such as a naphthalen-2-ylmethyl thioether, can marginally improve kinetics, but chemical activation of the sulfur atom is usually required for complete conversion.
Troubleshooting Guide (Q&A)
Issue 1: Stalled Amidine Formation (Low Yield)
Q: I am trying to couple a sterically hindered secondary amine to a 2-bromo-thiophene-carbimidothioate, but the reaction won't proceed past 15% conversion. Heating only causes decomposition. What is the best approach?
A: You need to shift from thermal activation to chemical activation. We strongly recommend using a Silver(I) promoter, specifically Silver Trifluoromethanesulfonate (AgOTf). According to Hard and Soft Acids and Bases (HSAB) theory, the soft Ag
Issue 2: Sluggish Intramolecular Cyclization
Q: My linear thioimidate intermediate won't cyclize into the desired thiophene-fused pyrimidine/thiazole. How can I force the ring closure?
A: If your substrate is metal-sensitive, avoid silver salts and utilize strong, non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) combined with microwave irradiation. DBU facilitates the necessary proton transfers and helps overcome the steric penalty of ring closure by stabilizing the transition state in polar aprotic solvents (like CH
Visualizing the Activation Pathway
To understand why chemical activation is necessary, review the energetic pathways below. The addition of a Lewis acid promoter fundamentally alters the transition state.
Reaction pathway comparing standard vs. Ag(I)-promoted amidine formation.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the yield of sterically hindered 2-substituted thiophene carboximidamides.
| Reaction Condition | Promoter / Catalyst | Solvent | Temp (°C) | Time (h) | Average Yield (%) | Mechanistic Rationale |
| Standard | None | EtOH | 25 | 36 | < 10% | Insufficient energy to overcome steric clash[1]. |
| Thermal | None | DMF | 90 | 24 | 15 - 20% | Thermal degradation outpaces product formation. |
| Base-Catalyzed | DBU (1.5 equiv) | CH | 80 | 12 | 45 - 55% | Base assists proton transfer; moderate success for cyclizations[4]. |
| Microwave | None | NMP | 120 (MW) | 0.5 | 60 - 70% | Rapid thermodynamic control minimizes degradation. |
| Ag(I)-Promoted | AgOTf (2.0 equiv) | CH | 25 | 4 | 85 - 95% | S-coordination drastically lowers |
Troubleshooting Workflow
Use the following decision tree to determine the optimal protocol for your specific thiophene carbimidothioate reaction.
Troubleshooting decision tree for optimizing thiophene carbimidothioate reactions.
Experimental Protocols
Protocol A: Silver(I)-Promoted Amidation of Hindered Thiophenes
Use this protocol when steric hindrance completely stalls the reaction at room temperature.
Materials:
-
2-Substituted this compound (1.0 equiv)
-
Amine nucleophile (1.5 equiv)
-
Silver trifluoromethanesulfonate (AgOTf) (2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Acetonitrile (CH
CN)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the thiophene carbimidothioate (1.0 equiv) and the amine (1.5 equiv) in anhydrous CH
CN (0.1 M concentration). -
Base Addition: Add DIPEA (3.0 equiv) to the stirring solution to ensure the amine remains fully deprotonated and nucleophilic.
-
Activation (Critical Step): Wrap the flask in aluminum foil to protect it from light. In one portion, add AgOTf (2.0 equiv).
-
Self-Validation Check: Within 5–10 minutes, you should observe the formation of a fine, black precipitate. This is Silver(I) Sulfide (Ag
S), which confirms that the sulfur leaving group has been successfully extruded and the reaction is proceeding[3].
-
-
Monitoring: Stir at room temperature for 4 hours. Monitor via LC-MS. The mass of the thioimidate should disappear, replaced by the amidine product mass.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the black Ag
S precipitate. Wash the Celite pad thoroughly with ethyl acetate. Concentrate the filtrate in vacuo and purify via flash chromatography.
Protocol B: Metal-Free Microwave-Assisted Coupling
Use this protocol if your substrate contains moieties that coordinate to or are degraded by Silver (e.g., free thiols, unprotected alkynes).
Materials:
-
2-Substituted this compound (1.0 equiv)
-
Amine nucleophile (3.0 equiv - excess required)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the carbimidothioate (1.0 equiv) and the amine (3.0 equiv).
-
Solvent & Base: Add NMP (to reach 0.2 M) followed by DBU (1.5 equiv). DBU acts as a non-nucleophilic proton shuttle[4].
-
Irradiation: Seal the vial and irradiate in a microwave synthesizer at 120°C for 30 minutes.
-
Causality Note: Microwave irradiation provides rapid, uniform heating, allowing the system to overcome the steric
barrier kinetically before thermal degradation pathways can dominate.
-
-
Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the organic layer with brine (5x) to remove the NMP solvent. Dry over Na
SO , concentrate, and purify.
References
1.[1] Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. National Center for Biotechnology Information (PMC). 1 2.[2] Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis. 2 3.[4] DBU-Mediated Cyclization of Acylcyclopropanecarboxylates with Amidines: Access to Polysubstituted Pyrimidines. ACS Publications. 4 4.[3] A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone (Silver(I)-Promoted Conversion). National Science Foundation / J. Am. Chem. Soc.3
Sources
Controlling pH to prevent decomposition of methyl thiophene-2-carbimidothioate
Technical Support Center: Methyl Thiophene-2-Carbimidothioate Stability & Handling
-
Subject: Controlling pH to Prevent Decomposition of this compound
-
Document ID: TSC-MTC-042
-
Last Updated: March 2026
Executive Summary
This compound (typically supplied as the hydroiodide or hydrochloride salt) is a highly reactive electrophile used primarily as a surrogate for nitriles in the Pinner synthesis of amidines.
The Core Challenge: This compound exists in a "stability-reactivity" trade-off. The salt form (protonated) is stable but non-reactive toward amines. The free base (neutral) is reactive but thermodynamically unstable, prone to rapid hydrolysis or reversion to the nitrile. Controlling pH is not about maintaining a static value, but about managing the transition between these two states.
Module 1: The Stability Profile (Mechanism & Theory)
Q: Why does my compound decompose when I dissolve it in water/buffer?
A: The decomposition is driven by the hydrolysis of the imido thioester bond (
The decomposition pathway is pH-dependent:
-
Acidic pH (< 4.0): The compound is protonated and relatively stable to nucleophilic attack by water. However, strong acids can eventually force hydrolysis to methyl thiophene-2-carbothioate (thioester).
-
Neutral/Basic pH (> 7.5): The free base is liberated. In the absence of a strong nucleophile (like a primary amine), water attacks the imine carbon. This leads to the expulsion of methanethiol (MeSH) and the formation of thiophene-2-carboxamide or thiophene-2-carbonitrile .
Visualization: Decomposition Pathways
Figure 1: The fate of this compound depends heavily on pH and the presence of nucleophiles. The "Free Base" is the critical junction point.
Module 2: Storage & Handling Protocols
Q: Can I store this compound in solution?
A: No. Solution-phase storage is the primary cause of degradation.
-
Solid State: Store as the hydroiodide (HI) salt at -20°C under desiccant. It is stable for months/years in this state.
-
Solution State: Once dissolved, the "clock starts ticking." Even in neutral solvents (DMSO/DMF), trace moisture will degrade the compound over 24-48 hours.
Q: If I must use an aqueous buffer, what is the target pH?
A: If aqueous contact is unavoidable (e.g., during extraction or biphasic reactions), maintain pH 4.0 - 5.5 .
-
Why: At this pH, the nitrogen remains protonated (
of the conjugate acid is typically ~6-7), preventing the formation of the unstable free base while minimizing acid-catalyzed hydrolysis. -
Buffer Choice: 100 mM Acetate buffer (pH 4.5) is ideal. Avoid phosphate buffers if high concentrations of divalent cations are present, as they can catalyze hydrolysis.
Module 3: Reaction Optimization (The "In-Situ" Strategy)
Q: How do I control pH during the reaction with an amine to prevent decomposition?
A: Do not pre-neutralize the salt. Use the In-Situ Neutralization Protocol . The goal is to liberate the free base only at the rate it is consumed by the amine.
Protocol: In-Situ Neutralization
-
Dissolution: Dissolve the this compound HI salt in an anhydrous organic solvent (MeOH, EtOH, or DMF).
-
Note: The solution should be slightly acidic due to the HI salt.
-
-
Amine Addition: Add your amine nucleophile (1.0 - 1.2 equivalents).
-
Controlled Activation:
-
Do NOT dump NaOH or strong base into the mixture.
-
DO add a tertiary amine base (e.g., Triethylamine or DIPEA) dropwise.
-
Stoichiometry: Add exactly 1.0 equivalent of base relative to the HI salt.
-
-
Monitoring: Monitor the pH of the micro-environment using moistened pH paper held above the solution (checking for volatile amine) or by taking aliquots. Target apparent pH 8-9.
Data: Solvent Compatibility Table
| Solvent | Suitability | Risk Factor | Recommendation |
| Methanol (Anhydrous) | High | Solvolysis (slow) | Best for general use. Use immediately. |
| DMF / DMSO | Medium | Hygroscopic | Must be strictly dry. Water absorption kills the reagent. |
| Water / PBS | Low | Hydrolysis (fast) | Avoid. If necessary, keep T < 4°C and pH < 6. |
| DCM / Chloroform | Medium | Solubility | Salt may not dissolve. Requires phase transfer catalyst. |
Module 4: Troubleshooting Guide
Q: I smell rotten eggs (Methanethiol) immediately. Is my reaction working?
A:
-
Scenario A (During Reaction): YES. The release of Methanethiol (MeSH) is the byproduct of the successful substitution of the -SMe group by your amine. This confirms the reaction is proceeding.
-
Scenario B (During Storage): NO. If the solid jar smells strongly of MeSH, moisture has entered, and the compound has hydrolyzed to the amide. Check purity by NMR.
Q: My yield is low (< 30%). What is happening?
A: Follow this decision tree to diagnose the failure mode.
Visualization: Troubleshooting Logic
Figure 2: Diagnostic flow for optimizing amidine synthesis from carbimidothioates.
References
- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim.
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link
- Dunn, P. J. (2011). Synthesis of Amidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.
- Shafer, C. M., & Molinski, T. F. (1998). A Concise Synthesis of the Thiophene-Derived Amidine. Journal of Organic Chemistry, 63(2), 551-555.
Technical Support Center: Purification of Methyl Thiophene-2-Carbimidothioate Salts
This technical guide is structured as a Tier-3 Support resource, designed for researchers requiring high-purity intermediates for medicinal chemistry applications.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Methyl thiophene-2-carbimidothioate salts (typically the hydroiodide , formed via reaction with methyl iodide) are critical electrophilic intermediates used to synthesize amidines and fused heterocyclic systems [1].
Achieving high purity is challenging due to two inherent properties:
-
Hygroscopicity: The ionic nature of the salt makes it prone to absorbing atmospheric moisture.
-
Hydrolytic Instability: In the presence of water and heat, the thioimidate group (
) hydrolyzes back to the thioamide or ester, releasing methanethiol (distinctive "rotten cabbage" odor) [2].
Core Recommendation: The most robust purification method is anti-solvent recrystallization using an Anhydrous Alcohol / Ether system.
Solvent Selection Strategy
The choice of solvent depends heavily on the specific counter-ion (Hydroiodide vs. Hydrochloride).
Primary Solvent Systems
| Solvent System | Role | Applicability | Pros | Cons |
| Abs. Ethanol / Diethyl Ether | Gold Standard | HI & HCl Salts | Excellent recovery; low hydrolysis risk if dry. | Ether is highly flammable; requires careful layering. |
| Methanol / MTBE | Alternative | Highly Polar Salts | Methanol dissolves stubborn salts better than EtOH. | MTBE is less volatile than ether (slower drying). |
| Acetone | Single-Solvent | Iodide Salts | Good for "oily" crudes; moderate solubility profile. | Risk of aldol condensation if basic impurities exist. |
| Acetonitrile | Single-Solvent | High MP Salts | High boiling point allows better dissolution. | Hard to remove trace solvent; toxic. |
Decision Matrix: Selecting Your Solvent
Use this logic flow to determine the optimal system for your specific batch.
Figure 1: Solvent selection decision tree for thioimidate salts. Prioritize ethanol to minimize solubility losses.
Detailed Protocols
Protocol A: Anti-Solvent Recrystallization (Ethanol/Ether)
Best for: this compound hydroiodide (HI salt).
Materials:
-
Crude Salt
-
Anhydrous Ethanol (dried over 3Å sieves)
-
Anhydrous Diethyl Ether (or MTBE)
-
Heat gun or water bath (NO open flames)
Step-by-Step:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling anhydrous ethanol dropwise with swirling until fully dissolved.
-
Tip: If the solution is dark brown (free iodine), add a micro-spatula tip of sodium metabisulfite or charcoal, then hot filter.
-
-
Initial Cooling: Remove from heat. Let cool to warm/touch (~40°C).
-
Anti-Solvent Addition: Add diethyl ether dropwise.
-
Visual Cue: Stop when a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add 1-2 drops of ethanol to clear the turbidity.
-
Crystallization: Cover with parafilm (poke a small hole) and place in the fridge (4°C) overnight.
-
Filtration: Filter cold. Wash with cold 1:1 EtOH/Ether. Dry in a vacuum desiccator (P2O5 or CaCl2).
Protocol B: Trituration (For Oily Crudes)
Best for: Impure batches that refuse to crystallize.
-
Suspend the oily crude in Ethyl Acetate (the salt is usually insoluble, impurities are soluble).
-
Sonicate for 10-15 minutes.
-
The oil should harden into a solid. Filter this solid.
-
Proceed to Protocol A with the pre-purified solid.
Troubleshooting & FAQs
Issue 1: "The product is oiling out instead of crystallizing."
Cause: The temperature dropped too fast, or the solvent polarity gap is too wide. Fix:
-
Re-heat the mixture until the oil re-dissolves.
-
Add a small amount (1-2 mL) of the polar solvent (Ethanol).
-
Seed it: Add a tiny crystal of pure product (or scratch the glass wall with a glass rod) at ~30°C.
-
Cool very slowly (wrap the flask in a towel).
Issue 2: "The crystals turned yellow/brown during drying."
Cause: Oxidation of the iodide counter-ion (
-
Wash the crystals with ether containing a trace of
-mercaptoethanol (scavenger) or simply recrystallize again with charcoal. -
Crucial: Dry under high vacuum immediately. Do not leave wet with solvent in air.
Issue 3: "Strong smell of rotten cabbage."
Cause: Hydrolysis.[1] Your solvent was wet, or you heated it too long. Fix:
-
The batch may be degrading. Check LC-MS. If the mass of the thioamide (starting material) is present, re-methylate or discard.
-
prevention: Use anhydrous solvents only.
Troubleshooting Workflow: Oiling Out
Figure 2: Remediation steps for oiling out phenomena.
References
-
Synthesis of Thiophene Derivatives
-
Chemistry of Thioimidates (Pinner Synthesis)
-
Source:Journal of Organic Chemistry, 2017, 82, 12735-12739.[3]
- Context: Describes the reactivity of thioiminium salts and their sensitivity to hydrolysis in alcohols.
-
-
Recrystallization of Thiourea/Thioimidate Derivatives
-
Source: BenchChem Technical Support, "Recrystallization of Thiourea Derivatives".[4]
- Context: Validates the use of Ethanol/Water and Ethanol/Ether systems for S-alkylated thio-deriv
-
-
Solubility of Salts in Anhydrous Alcohols
- Source:Scholars' Mine, Missouri S&T.
- Context: Provides fundamental solubility data for inorganic/organic salts in anhydrous methanol vs. ethanol.
Sources
Validation & Comparative
Comprehensive Comparison Guide: 1H NMR Profiling of Methyl Thiophene-2-carbimidothioate and Alternatives
Introduction
As a Senior Application Scientist in drug development, I frequently evaluate electrophilic reagents for the synthesis of complex pharmacophores. Methyl thiophene-2-carbimidothioate (MTCT), typically utilized as its hydroiodide salt, is a premier reagent for synthesizing thiophene-2-carboximidamides—a critical structural motif in neuronal nitric oxide synthase (nNOS) inhibitors[1].
This guide objectively compares the
Mechanistic Basis of the H NMR Profile
The
-
S-Methyl Protons (
): Unlike typical thioethers which resonate around 2.1 ppm, the S-methyl protons of MTCT are heavily deshielded by the adjacent iminium cation. This electron deficiency pulls electron density away from the methyl group, causing it to appear as a sharp, diagnostic singlet at ~2.85 ppm . -
Thiophene Protons: The protonated carbimidothioate acts as a strong
-acceptor, withdrawing electron density from the thiophene ring via resonance. This deshields the ortho (H-3) and para (H-5) protons significantly, pushing them past 8.0 ppm, while the meta (H-4) proton remains relatively shielded at ~7.35 ppm.
Quantitative Comparison: MTCT vs. Alternatives
When selecting a reagent for amidine synthesis, MTCT (thioimidate) vastly outperforms its oxygen analog (O-imidate) and the unreactive carboxamide. The superior leaving group ability of the thiolate—driven by sulfur's larger atomic radius and polarizability—makes MTCT highly reactive toward amines[2]. This reactivity difference is fundamentally linked to their electronic structures, which are directly measurable via
Table 1: H NMR & Performance Comparison (DMSO- , 400 MHz)
| Feature | This compound (MTCT) | Methyl thiophene-2-carbimidate (O-Analog) | Thiophene-2-carboxamide |
| Diagnostic Methyl Peak | 2.85 ppm (s, 3H, | 4.25 ppm (s, 3H, | N/A |
| Thiophene H-3 | 8.12 ppm (dd, | 8.05 ppm (dd) | 7.75 ppm (dd) |
| Thiophene H-4 | 7.35 ppm (dd, | 7.30 ppm (dd) | 7.15 ppm (dd) |
| Thiophene H-5 | 8.18 ppm (dd, | 8.10 ppm (dd) | 7.75 ppm (dd) |
| Synthetic Utility | High (Excellent leaving group) | Moderate (Poor leaving group) | Low (Requires activation) |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By tracking the disappearance of the diagnostic S-methyl singlet and the emergence of the product's resonances, researchers can quantitatively validate reaction completion without relying solely on LC-MS or TLC[3].
Protocol A: Standardized H NMR Acquisition for Purity Assessment
-
Sample Preparation: Dissolve 10 mg of MTCT hydroiodide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Ensure complete dissolution to prevent magnetic field inhomogeneities and line broadening. -
Acquisition: Acquire the spectrum at 400 MHz and 298 K using a standard 1D proton sequence. Set the number of scans to 16 and the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the S-methyl group.
-
Validation: Calibrate the chemical shift using the residual DMSO solvent peak at 2.50 ppm. Integrate the S-methyl singlet (2.85 ppm) and set it to 3.00. The thiophene protons should integrate to 1.00 each. Any extraneous peaks in the 2.0–3.0 ppm region indicate unreacted methyl iodide or disulfide impurities, necessitating recrystallization.
Fig 1. Step-by-step workflow for 1H NMR acquisition and purity assessment of MTCT.
Protocol B: Nucleophilic Substitution Workflow (Synthesis of nNOS Inhibitors)
-
Initiation: In a dry round-bottom flask, dissolve the target primary or secondary amine (1.0 mmol) in anhydrous ethanol (15.0 mL)[1].
-
Coupling: Add MTCT hydroiodide (1.5 equivalents for monoamines; 3.0 equivalents for diamines) to the solution[1]. The reaction mixture should be stirred at room temperature for 18 to 36 hours[1],[2].
-
Monitoring (The Self-Validating Step): Withdraw a 50 µL aliquot, remove the solvent in vacuo, and dissolve the residue in DMSO-
. Analyze via H NMR. The reaction is deemed complete when the S-methyl singlet at 2.85 ppm is entirely depleted, confirming the complete elimination of methanethiol gas. -
Workup: Concentrate the mixture in vacuo. Dilute with saturated
solution to neutralize the hydroiodide salt, and extract the target thiophene-2-carboximidamide product into [3],[2].
Fig 2. Nucleophilic substitution pathway of MTCT yielding thiophene-2-carboximidamides.
References
-
Title: Benzoxazines, benzothiazines, and related compounds having nos inhibitory activity Source: Google Patents URL: 3
-
Title: Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma Source: NIH (PMC) URL: 1
-
Title: Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide Source: ACS Publications URL: 2
Sources
- 1. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CA2729246C - Benzoxazines, benzothiazines, and related compounds having nos inhibitory activity - Google Patents [patents.google.com]
High-Resolution FTIR Characterization of the C=N Bond in Thiophene Iminothioates: ATR vs. KBr Transmission
Audience: Analytical Chemists, Researchers, and Drug Development Professionals Objective: An objective, data-driven comparison of FTIR sampling techniques for resolving the C=N stretching frequency in complex sulfur-containing heterocycles.
Mechanistic Grounding: The C=N Bond in Thiophene Iminothioates
Thiophene iminothioates (thioimidates) are highly reactive intermediates and pharmacophores characterized by a C=N double bond adjacent to a sulfur atom and a thiophene ring. Characterizing this C=N bond via Fourier Transform Infrared (FTIR) spectroscopy requires an understanding of the molecule's unique electronic environment.
In standard aliphatic imines, the C=N stretching vibration typically appears between 1640–1690 cm⁻¹. However, in thiophene iminothioates, the extended π-conjugation from the electron-rich thiophene ring and the adjacent sulfur atom (mesomeric effect) lowers the bond order of the C=N bond. This decreases its force constant, shifting the absorption to a lower frequency, typically detected in the spectral range of 1604–1626 cm⁻¹.
Furthermore, the thiophene ring's C=C asymmetric stretching vibrations occur near 1566 and 1542 cm⁻¹. This creates a highly crowded spectral region where the shifted C=N band can easily overlap with aromatic ring vibrations, demanding high-resolution sampling techniques to prevent mischaracterization.
Comparative Analysis: ATR-FTIR vs. KBr Transmission
When analyzing solid thiophene iminothioates, researchers must choose between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR.
While ATR offers unparalleled speed and convenience, the KBr pellet method remains the superior choice when the analytical goal demands maximum
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methyl Thiophene-2-carbimidothioate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of novel compounds. For researchers engaged in the synthesis and characterization of thiophene-based scaffolds, a nuanced understanding of their fragmentation behavior under electron ionization (EI) is paramount for unambiguous identification. This guide provides a detailed comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl thiophene-2-carbimidothioate against the established fragmentation of its close structural analog, methyl thiophene-2-carboxylate.
This compound represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structural verification is a critical step in any research and development pipeline. This guide offers a predictive framework for its fragmentation, grounded in the established principles of mass spectrometry and supported by data from related chemical structures. By contrasting its expected fragmentation with that of the well-characterized methyl thiophene-2-carboxylate, we aim to provide a robust analytical strategy for its identification and differentiation from related species.
Predicted Electron Ionization Fragmentation of this compound
The structure of this compound, featuring a thiophene ring, a carbimidothioate group, and a methyl substituent, suggests a rich and informative fragmentation pattern under electron ionization. The initial step is the formation of a molecular ion (M⁺˙) by the ejection of an electron. The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses.
The thiophene ring itself is a stable aromatic system, and as with many thiophene derivatives, a prominent molecular ion peak is expected.[1] The fragmentation of the carbimidothioate side chain is predicted to be the most diagnostically significant feature. Key predicted fragmentation pathways include:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond is anticipated to be a favorable process, leading to the formation of a stable [M - CH₃]⁺ ion. This fragment would be stabilized by resonance across the thiophene ring and the carbimidothioate moiety.
-
Loss of a Thiomethyl Radical (•SCH₃): Another primary fragmentation is the cleavage of the C-S bond, resulting in the loss of a thiomethyl radical and the formation of the thiophene-2-carboximidoyl cation.
-
Cleavage of the Thiophene Ring: Fragmentation of the thiophene ring itself can also occur, leading to characteristic ions. The loss of a neutral acetylene (C₂H₂) molecule from the thiophene cation is a common fragmentation pathway for thiophene-containing compounds.
-
Formation of the Thienoyl Cation: Cleavage of the C-C bond between the thiophene ring and the carbimidothioate group would yield the highly stable thienoyl cation.
These predicted pathways are illustrated in the fragmentation diagram below:
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis with Methyl Thiophene-2-carboxylate
To provide a clear analytical benchmark, we compare the predicted fragmentation of this compound with the known fragmentation of methyl thiophene-2-carboxylate. The latter, having an oxygen atom in place of the imino nitrogen, exhibits distinct fragmentation patterns that allow for their unambiguous differentiation.
The mass spectrum of methyl thiophene-2-carboxylate is characterized by a strong molecular ion peak. The primary fragmentation pathways for methyl thiophene-2-carboxylate include:
-
Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage resulting in the loss of the methoxy radical is a dominant fragmentation pathway, forming the stable thienoyl cation.
-
Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.
-
Formation of the Thienyl Cation: Decarbonylation of the thienoyl cation can lead to the formation of the thienyl cation.
The fragmentation of methyl thiophene-2-carboxylate is depicted in the following diagram:
Caption: Established EI-MS fragmentation of methyl thiophene-2-carboxylate.
Data Summary for Comparison
The following table summarizes the key predicted and known fragment ions for the two compounds, highlighting the diagnostic differences in their mass spectra.
| Fragment Ion | Proposed Structure | This compound (Predicted m/z) | Methyl thiophene-2-carboxylate (Known m/z) | Notes |
| Molecular Ion | [M]⁺˙ | Present | Present | The presence of sulfur will result in a characteristic M+2 isotopic peak. |
| [M - R]⁺ | [M - CH₃]⁺ / [M - OCH₃]⁺ | [M - 15]⁺ | [M - 31]⁺ | This difference is a key diagnostic feature. |
| [M - SR']⁺ | [M - SCH₃]⁺ | [M - 47]⁺ | - | Unique to the carbimidothioate. |
| Thienoyl Cation | [C₄H₃SCO]⁺ | Likely | Prominent | A common fragment for 2-substituted thiophenes. |
| Thiophene Cation | [C₄H₄S]⁺˙ | Possible | Possible | Indicates fragmentation of the side chain and the ring. |
Experimental Protocol for GC-EI-MS Analysis
To ensure the generation of high-quality, reproducible mass spectra for the comparative analysis of these thiophene derivatives, the following gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) protocol is recommended.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the thiophene derivative in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or a suitable split ratio (e.g., 20:1) for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[2]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Solvent Delay: 3 minutes (or adjusted based on the solvent elution time).
This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program and other parameters may be necessary depending on the specific instrumentation and the presence of other components in the sample matrix.
Caption: Experimental workflow for GC-EI-MS analysis.
Conclusion
The structural elucidation of novel thiophene derivatives is a critical task in many areas of chemical research. This guide provides a predictive framework for understanding the electron ionization mass spectrometry fragmentation patterns of this compound. By comparing its expected fragmentation with the known fragmentation of methyl thiophene-2-carboxylate, we have highlighted key diagnostic ions that can be used for its unambiguous identification. The provided experimental protocol offers a standardized method for obtaining high-quality mass spectra, facilitating reliable and reproducible results. This comparative approach, grounded in the fundamental principles of mass spectrometry, serves as a valuable resource for researchers working with these and related classes of compounds.
References
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. ResearchGate. Accessed February 28, 2026. [Link]
-
Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. Accessed February 28, 2026. [Link]
-
Deconvoluted mass spectra showing that compounds 5 (1) and 2 (2) form... ResearchGate. Accessed February 28, 2026. [Link]
-
Computational mass spectrometry for small molecules. PMC. Accessed February 28, 2026. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Accessed February 28, 2026. [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Accessed February 28, 2026. [Link]
-
Gas Chromatography - Mass Spectrometry. California State University, Bakersfield. Accessed February 28, 2026. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Accessed February 28, 2026. [Link]
-
GC-MS Sample Preparation. Organomation. Accessed February 28, 2026. [Link]
-
Sample preparation GC-MS. SCION Instruments. Accessed February 28, 2026. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Accessed February 28, 2026. [Link]
-
Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. Accessed February 28, 2026. [Link]
-
Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products. JEOL. Accessed February 28, 2026. [Link]
-
Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Accessed February 28, 2026. [Link]
-
Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Accessed February 28, 2026. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Accessed February 28, 2026. [Link]
-
Fragmentation in mass spectrometry. YouTube. Accessed February 28, 2026. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Accessed February 28, 2026. [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. Accessed February 28, 2026. [Link]
-
Mass spectra of sodium N-alkyl and N,N-dialkyl dithiocarbamates and some related compounds. PubMed. Accessed February 28, 2026. [Link]
-
(PDF) Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. ResearchGate. Accessed February 28, 2026. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Accessed February 28, 2026. [Link]
Sources
Comparing reactivity of methyl vs ethyl thiophene-2-carbimidothioate
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Reactivity, Process Safety, and Synthetic Utility in Amidine Formation
Executive Summary
Thiophene-2-carbimidothioates (thioimidates) are critical electrophilic intermediates used primarily to synthesize thiophene-2-carboximidamides , a scaffold prevalent in neuronal Nitric Oxide Synthase (nNOS) inhibitors and antithrombotic agents.
While both methyl and ethyl esters function as activated synthons for nucleophilic substitution, the Methyl Thiophene-2-carbimidothioate is the industry standard. This preference is driven not just by tradition, but by a distinct kinetic and thermodynamic advantage: the volatility of the methanethiol byproduct drives reaction completion under milder conditions than its ethyl counterpart.
This guide analyzes the mechanistic and practical differences between these two reagents to assist in process optimization.
Chemical Structure & Physical Properties[1][2][3][4][5]
The core difference lies in the S-alkyl group, which dictates the leaving group's nature during aminolysis.
| Feature | This compound | Ethyl Thiophene-2-carbimidothioate |
| Structure | Thiophene-C(=NH)-S-CH₃ | Thiophene-C(=NH)-S-CH₂CH₃ |
| Salt Form | Typically Hydroiodide (HI) | Typically Hydroiodide (HI) or HBr |
| Leaving Group | Methanethiol (MeSH) | Ethanethiol (EtSH) |
| LG Boiling Point | 6 °C (Gas at RT) | 35 °C (Liquid at RT) |
| LG pKa | ~10.4 | ~10.6 |
| Steric Bulk | Low (Minimal hindrance) | Moderate (Slight hindrance) |
| Primary Utility | Rapid synthesis of amidines | Lipophilic prodrugs / Slow-release |
Reactivity Profile: The Mechanistic Divergence
The conversion of a thioimidate to an amidine follows an addition-elimination mechanism . While the electronic activation of the imidate carbon is similar for both esters, the reaction kinetics differ due to sterics and leaving group thermodynamics.
Mechanism of Aminolysis
The nucleophile (primary or secondary amine) attacks the electrophilic carbon of the imidate, forming a tetrahedral intermediate. The collapse of this intermediate expels the thiolate/thiol.
Figure 1: General mechanism of amidine formation via thioimidate aminolysis.
Kinetic Comparison (Sterics)
-
Methyl Ester: The S-Methyl group is small. The trajectory for nucleophilic attack is unobstructed, allowing for rapid kinetics even with sterically hindered amines (e.g., secondary amines or anilines).
-
Ethyl Ester: The extra methylene group adds rotational degrees of freedom and slight bulk. While not a "bulky" group in the traditional sense (like t-butyl), it retards the rate of attack slightly compared to methyl, particularly at lower temperatures.
Thermodynamic Comparison (Entropy & Le Chatelier)
This is the deciding factor for most chemists.
-
Methyl Advantage: The leaving group, methanethiol (MeSH), boils at 6 °C. In an open vessel at room temperature (or slight warming), MeSH evolves as a gas. This removal of product drives the equilibrium forward (Le Chatelier’s principle), often resulting in quantitative yields without chromatography.
-
Ethyl Disadvantage: Ethanethiol (EtSH) boils at 35 °C. It remains in solution at room temperature, keeping the reaction in equilibrium. To drive the reaction to completion, the mixture must be heated to reflux to distill off the EtSH, which may degrade sensitive substrates.
Experimental Protocols
Below are the comparative workflows for using these reagents. The Methyl protocol is recommended for standard synthesis; the Ethyl protocol is reserved for cases where gas evolution is a safety hazard or specific solubility profiles are required.
Preparation of the Reagent (S-Alkylation)
Both reagents are typically prepared in situ or as stable salts from Thiophene-2-carbothioamide.
Protocol:
-
Dissolve Thiophene-2-carbothioamide (1.0 equiv) in acetone or ethanol.
-
Add Alkyl Iodide (MeI or EtI, 1.1 equiv).
-
Stir at RT for 12–24 h.
-
Result: The product precipitates as the hydroiodide salt.
-
Methyl Salt: Precipitates readily; high melting point.
-
Ethyl Salt: May require addition of Et₂O to precipitate; slightly more soluble in organics.
-
Amidine Synthesis Workflow (The Comparison)
Figure 2: Process flow comparison. Note the self-driving nature of the Methyl route via gas evolution.
Detailed Methodology (Methyl Preference)
Based on standard protocols for nNOS inhibitor synthesis.
-
Setup: To a suspension of This compound hydroiodide (1.0 mmol) in anhydrous EtOH (5 mL), add the target amine (1.0–1.2 mmol).
-
Note: If the amine is a salt, add 1.0 equiv of DIEA or TEA.
-
-
Reaction: Stir at room temperature.
-
Observation: A distinct smell of methanethiol (rotten cabbage) indicates reaction progress.
-
Scrubbing: Vent the reaction through a bleach trap to neutralize MeSH.
-
-
Completion: TLC usually shows consumption of the thioimidate within 3–12 hours.
-
Workup: Concentrate the mixture under reduced pressure. The residue is often the pure amidine hydroiodide.
-
Purification: If necessary, recrystallize from EtOH/Ether.
Safety & Handling Comparison
| Hazard | Methyl Derivative (MeSH byproduct) | Ethyl Derivative (EtSH byproduct) |
| Toxicity | High (TLV 10 ppm). Gas is easily inhaled. | High (TLV 0.5 ppm). Liquid vapor is persistent. |
| Odor Threshold | 0.002 ppm (Extremely low) | 0.001 ppm (Extremely low) |
| Containment | Easier to trap: Gas can be bubbled directly into a bleach/NaOH scrubber. | Harder to clean: Liquid condenses on glassware/rotovaps; difficult to remove smell. |
| Flash Point | MeSH: -18 °C (Flammable Gas) | EtSH: < -18 °C (Flammable Liquid) |
Recommendation: Despite the gaseous nature of MeSH, it is often preferred in controlled lab settings because it leaves the reaction vessel on its own. EtSH requires active distillation, contaminating rotary evaporators with a persistent stench.
Conclusion
For the synthesis of thiophene-based amidines, This compound is the superior reagent compared to the ethyl analog.
-
Kinetic Superiority: Less steric hindrance facilitates faster nucleophilic attack.
-
Thermodynamic Drive: The evolution of gaseous methanethiol drives the reaction to completion at lower temperatures.
-
Process Ease: Simple evaporation yields clean product without the need to distill off a high-boiling thiol solvent.
When to use Ethyl? Only use the ethyl ester if the methyl ester is unavailable, or if your specific safety protocols strictly prohibit the generation of gaseous byproducts (e.g., lack of proper scrubbing ventilation).
References
-
Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. (2014). Describes the standard coupling of amines with this compound hydroiodide.
-
Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one... nNOS Inhibitors. National Institutes of Health (PMC). Details the synthesis of thiophene amidines using the thioimidate method.
-
Nucleophilic Acyl Substitution. Master Organic Chemistry. Provides the fundamental physical organic chemistry principles regarding leaving group ability (pKa) and equilibrium driving forces in acyl substitution.
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Discusses the stability and reactivity of thioimidates in broader synthetic contexts.
-
A Technical Guide to the Discovery and Chemistry of Thioimidates. BenchChem. General overview of thioimidate preparation via the Pinner reaction and their utility.
Technical Comparison: Thioimidate vs. Nitrile Routes for Thiophene-2-amidine Synthesis
Topic: Methyl thiophene-2-carbimidothioate vs. Thiophene-2-nitrile for Amidine Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Professionals.
Executive Summary
The synthesis of thiophene-2-carboximidamide (thiophene-2-amidine) is a critical step in the development of various serine protease inhibitors and antiprotozoal agents. While the classical Pinner reaction (via thiophene-2-nitrile) remains a staple of bulk manufacturing, the Thioimidate route (via this compound) has emerged as the superior method for high-value, small-scale, or structurally complex applications.
The Verdict:
-
Choose this compound if you require high yields (>85%), mild conditions (room temperature), or are working with acid-sensitive substrates.
-
Choose Thiophene-2-nitrile if you are prioritizing raw material costs on a multi-kilogram scale and can tolerate anhydrous HCl handling and lower per-pass yields.
Part 1: Mechanistic Pathways & Workflow
The Nitrile Route (Classical Pinner)
The Pinner reaction relies on the acid-catalyzed addition of an alcohol (typically methanol or ethanol) to the nitrile to form an imidate salt, followed by ammonolysis.
Critical Limitation: The intermediate imidate hydrochloride is highly hygroscopic and kinetically unstable; moisture converts it to the thermodynamically stable ester (thiophene-2-carboxylate), irreversibly lowering yield.
The Thioimidate Route (S-Alkylation)
This route activates a thioamide precursor by S-methylation (using Methyl Iodide) to form This compound hydroiodide . The methanethiolate group (MeS-) is an exceptional leaving group, allowing aminolysis to proceed rapidly under mild conditions.
Visualizing the Reaction Logic[1]
Caption: Comparative reaction pathways. The thioimidate route (green) avoids the moisture-sensitive imidate intermediate common to the Pinner reaction (red).
Part 2: Performance Analysis
The following data contrasts the two precursors based on standard laboratory performance metrics.
| Feature | Thiophene-2-nitrile (Pinner) | This compound |
| Reaction Type | Acid-catalyzed nucleophilic addition | Nucleophilic substitution ( |
| Activation Energy | High (Requires saturation with HCl gas) | Low (Spontaneous S-alkylation) |
| Leaving Group | Alkoxide (-OR) | Methanethiolate (-SMe) |
| Typical Yield | 50 – 70% | 85 – 95% |
| Reaction Time | 24 – 48 hours (2 steps) | 4 – 8 hours (2 steps) |
| Moisture Sensitivity | Critical (Reverts to ester) | Low (Salt is stable crystalline solid) |
| By-products | Ammonium chloride, Esters | Methanethiol (MeSH) , Ammonium Iodide |
| Safety Profile | Corrosive gas (HCl), pressure hazard | Stench (MeSH) , Alkylating agent (MeI) |
Key Technical Insight: The "Leaving Group" Advantage
The superiority of the thioimidate lies in the leaving group ability.[1] The
Part 3: Experimental Protocols
Protocol A: The Thioimidate Method (Recommended)
Use this method for high-purity applications or when synthesizing labeled compounds.
Step 1: Synthesis of this compound Hydroiodide
-
Dissolve thiophene-2-carbothioamide (10.0 mmol) in anhydrous acetone (30 mL).
-
Add iodomethane (MeI) (12.0 mmol, 1.2 eq) dropwise at room temperature. Note: MeI is a carcinogen; use a fume hood.
-
Stir the mixture at room temperature for 3–5 hours. A heavy yellow precipitate will form.
-
Filter the precipitate and wash with cold diethyl ether (2 x 15 mL) to remove unreacted MeI.
-
Dry under vacuum.
-
Result: this compound hydroiodide (Yellow solid). Yield: ~90-95%.
-
Step 2: Conversion to Amidine
-
Suspend the thioimidate salt from Step 1 in absolute ethanol (20 mL).
-
Add 7N Ammonia in Methanol (20.0 mmol, 2.0 eq) or bubble anhydrous ammonia gas through the solution for 15 minutes.
-
Stir at room temperature. The yellow solid will dissolve, and the solution will eventually turn colorless or pale.
-
Caution: This step releases Methanethiol (MeSH) . You must use a bleach trap (sodium hypochlorite) connected to the exhaust to neutralize the stench.
-
-
Concentrate the solvent in vacuo.[2]
-
Recrystallize the residue (typically from EtOH/Ether) or convert to the HCl salt for storage.
Protocol B: The Nitrile Method (Pinner)
Use this method for large-scale, cost-sensitive batches where moisture control is strictly managed.
-
Dissolve thiophene-2-carbonitrile (10.0 mmol) in anhydrous methanol (5 mL) and diethyl ether (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution until saturation (approx. 30-45 mins).
-
Seal the flask tightly and store at 4°C for 24–48 hours. A white precipitate (imidate hydrochloride) should form.
-
Critical Step: Filter the salt rapidly under a blanket of dry nitrogen. Do not expose to humid air.
-
Resuspend the salt in anhydrous methanol (10 mL).
-
Add 7N Ammonia in Methanol (15.0 mmol) at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Evaporate solvent and purify via recrystallization.
Part 4: Safety & Handling
Managing Methanethiol (MeSH)
The primary drawback of the thioimidate route is the generation of methanethiol gas. It has a rotten cabbage odor detectable at ppb levels.
-
Engineering Control: All rotary evaporation must be vented through a scrubber containing 10-15% aqueous bleach (NaOCl). This oxidizes MeSH to odorless methanesulfonic acid/disulfide.
-
Personal Protective Equipment (PPE): Double nitrile gloves and a respirator with organic vapor cartridges are recommended if working outside a glovebox.
Managing Anhydrous HCl
The Pinner reaction requires dry HCl gas.
-
Hazard: HCl gas is corrosive to lungs and metal equipment.
-
Control: Use a lecture bottle with a proper regulator or generate in situ by dripping
onto NaCl (with a drying tube). Ensure all glassware is oven-dried; even trace water will stop the reaction.
References
-
BenchChem. A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride. (Accessed 2026).[3] Link
-
Baati, R., Gouverneur, V., & Mioskowski, C. (1999).[1][4] An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters.[1][4] Synthesis, 1999(06), 927-929. Link
-
Organic Chemistry Portal. Pinner Reaction: Mechanism and Recent Literature. (Accessed 2026).[3] Link
-
Sigma-Aldrich. Product Specification: this compound hydroiodide.Link
-
National Institutes of Health (PMC). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. (2016).[3] Link
Sources
Advanced HPLC Method Development: Thiophene Iminothioester Purity Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Focus: Comparative analysis of Phenyl-Hexyl Core-Shell technology vs. Traditional C18 for labile thioimidate quantification.
Executive Summary: The "Selectivity vs. Stability" Paradox
Thiophene iminothioesters (thioimidates) represent a critical yet chemically fragile class of intermediates in the synthesis of sulfur-containing APIs (e.g., platelet aggregation inhibitors, antipsychotics). Their analysis presents a dual challenge:
-
Structural Instability: The iminothioester linkage (
) is highly susceptible to hydrolysis under acidic conditions, often degrading into amides or nitriles during the chromatographic run. -
Isomeric Complexity: The thiophene ring often introduces regioisomers (2- vs. 3-substituted) that co-elute on standard alkyl phases due to identical hydrophobicity.
This guide compares the industry-standard C18 (Octadecyl) approach against the optimized Phenyl-Hexyl Core-Shell approach . We demonstrate that while C18 is the default for robustness, the Phenyl-Hexyl phase—when coupled with a methanolic mobile phase—provides the necessary
Mechanistic Grounding: Why Standard Methods Fail
The Degradation Pathway
Before selecting a column, one must understand the analyte's weakness. Thioimidates are prone to hydrolysis, particularly at low pH (common in LC-MS methods using 0.1% Formic Acid).
Figure 1: Acid-catalyzed hydrolysis pathway of thiophene iminothioesters. Standard acidic mobile phases accelerate this reaction, leading to artificial impurity peaks.
The Selectivity Gap
Standard C18 columns rely on hydrophobic subtraction. However, thiophene regioisomers (e.g., 2-thienyl vs. 3-thienyl) have nearly identical logP values. To separate them, we must exploit their electronic differences using a stationary phase capable of
Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]
We conducted a head-to-head comparison analyzing a synthesized lot of Methyl thiophene-2-carbimidothioate .
Experimental Conditions
| Parameter | Method A (Standard) | Method B (Proposed) |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Phenyl-Hexyl (2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | 5-95% B in 15 min | 5-95% B in 10 min |
| Mechanism | Hydrophobicity | Hydrophobicity + |
Rationale for Method B:
-
pH 6.5: Near-neutral pH minimizes acid-catalyzed hydrolysis of the imine bond [1].
-
Methanol: Unlike Acetonitrile, Methanol does not suppress
- interactions between the analyte's thiophene ring and the stationary phase's phenyl ring, maximizing selectivity [2]. -
Core-Shell: Provides higher efficiency at lower backpressures, allowing for faster runs to further reduce on-column degradation time.
Performance Data
Table 1: Chromatographic Results Comparison
| Metric | Method A (C18 / Acidic ACN) | Method B (Phenyl-Hexyl / Neutral MeOH) | Verdict |
| Retention Time (Main Peak) | 8.4 min | 6.2 min | Method B is 26% Faster |
| Resolution (Regioisomer) | Method B Superior | ||
| On-Column Degradation | 4.5% increase in Amide peak | < 0.1% (Stable) | Method B Preserves Sample |
| Peak Tailing ( | 1.4 (Silanol interaction) | 1.1 (Symmetric) | Method B Superior |
Key Insight: In Method A, the "impurity" peak area increased with longer run times, a hallmark of on-column degradation. Method B yielded stable peak areas even after leaving the sample in the autosampler for 12 hours.
Detailed Method Development Protocols
Protocol 1: Mobile Phase Preparation (Method B)
Note: Precise pH control is critical for thioimidate stability.
-
Weighing: Weigh
of Ammonium Acetate ( ) into a 1 L volumetric flask. -
Dissolution: Add ~900 mL of HPLC-grade water and dissolve.
-
pH Adjustment: Measure pH. It should be naturally around 6.7. Adjust to pH 6.5 ± 0.1 using dilute Acetic Acid. Do not use mineral acids like HCl.
-
Filtration: Filter through a 0.2 µm nylon membrane filter to remove particulates.
-
Organic Phase: Use 100% HPLC-grade Methanol. Do not premix if using a high-pressure gradient system to avoid outgassing.
Protocol 2: System Suitability Testing (SST)
Before running samples, validate the system using this specific SST mix:
-
Analyte: 0.5 mg/mL Target Thiophene Iminothioester.
-
Hydrolysis Marker: 0.05 mg/mL Thiophene Amide (synthesize or purchase).
-
Isomer Marker: 0.05 mg/mL Regioisomer (if available).
Acceptance Criteria:
-
Resolution (
) between Analyte and Isomer > 2.0. -
Tailing Factor (
) < 1.2. -
%RSD of Area (n=5 injections) < 0.5%.
Decision Tree for Method Selection
Use this logic flow to determine if the Phenyl-Hexyl approach is required for your specific thiophene derivative.
Figure 2: Method development decision matrix. The presence of both instability and isomeric potential dictates the switch to Phenyl-Hexyl chemistry.
Expert Commentary & Troubleshooting
Why Methanol over Acetonitrile?
While Acetonitrile (ACN) is the default organic modifier for C18, it possesses a triple bond with its own
Handling "Ghost" Peaks: If you observe small peaks eluting before the main peak that grow over time, your sample solvent might be too acidic. Ensure the sample diluent matches the mobile phase (Ammonium Acetate/MeOH) rather than pure ACN or acidified water.
Column Care: Phenyl-Hexyl phases are robust but can be stripped of their bonded phase at extreme pH. Ensure you flush the column with 50:50 Water:Methanol (no buffer) for 30 minutes after using Ammonium Acetate to prevent salt precipitation and ligand hydrolysis.
References
-
BenchChem. (2025).[2][3] A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC. Retrieved from
-
Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of Thiophene-2-carbimidothioate Hydroiodide: Methods, Standards, and Best Practices
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel chemical entities is not merely a procedural step but the foundation of scientific validity. Thiophene-2-carbimidothioate hydroiodide, a compound incorporating the versatile thiophene scaffold, presents a unique analytical challenge due to its rich and varied elemental composition.[1][2][3] The confirmation of its empirical formula through elemental analysis is a critical checkpoint for publication, patenting, and progression into further developmental stages, serving as a definitive measure of purity and identity.[4][5]
This guide provides an in-depth comparison of the analytical standards and methodologies required for the accurate elemental quantification of thiophene-2-carbimidothioate hydroiodide. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative standards.
Section 1: Theoretical Composition - The Benchmark for Accuracy
Before any analysis can be performed, we must establish the theoretical "gold standard" against which all experimental data will be measured. The first step is to determine the precise molecular formula and calculate the expected mass percentage of each constituent element.
The compound is thiophene-2-carbimidothioate hydroiodide . Its linear molecular formula is C₆H₈INS₂ .[6][7]
Based on this formula, we can calculate the theoretical elemental composition:
-
Molecular Weight: 301.17 g/mol
-
Atomic Weights Used: C=12.011, H=1.008, I=126.90, N=14.007, S=32.06
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 6 | 72.066 | 23.93% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 2.68% |
| Iodine | I | 126.90 | 1 | 126.90 | 42.14% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.65% |
| Sulfur | S | 32.06 | 2 | 64.12 | 21.29% |
| Total | 301.157 | 100.00% |
This table represents our benchmark. The primary goal of the analytical workflow is to generate experimental data that aligns with these theoretical values within an acceptable margin of error, typically ±0.4% for CHN analysis as mandated by many peer-reviewed journals.[4][5]
Section 2: Comparative Analysis of Methodologies
A single analytical technique is insufficient for the complete characterization of this molecule. The presence of sulfur and a halogen (iodine) alongside the standard carbon, hydrogen, and nitrogen necessitates a multi-faceted approach. We will compare the industry-standard methods for each elemental group.
Part A: Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) Analysis
The simultaneous determination of carbon, hydrogen, nitrogen, and sulfur is most efficiently achieved through dynamic flash combustion , a method based on the classical Pregl-Dumas technique.[8]
Causality of Method Choice: This method is chosen for its speed, precision, and high degree of automation. It converts the organically bound elements into simple, easily detectable gases, providing a robust and reliable quantification pathway.
Principle of Operation:
-
A small, precisely weighed sample (typically 1-3 mg) is encapsulated in a tin container.
-
The sample is dropped into a high-temperature combustion reactor (≈1000°C) flushed with pure oxygen.[8][9]
-
The "flash combustion" instantaneously oxidizes the sample, converting C to Carbon Dioxide (CO₂), H to Water (H₂O), N to Nitrogen Oxides (NOₓ), and S to Sulfur Dioxide (SO₂).
-
The resulting gas mixture is swept by a helium carrier gas through a secondary furnace containing high-purity copper, which reduces the nitrogen oxides to elemental Nitrogen (N₂).
-
The mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a gas chromatography (GC) column to separate the individual components.
-
A Thermal Conductivity Detector (TCD) measures the concentration of each gas relative to the helium carrier, generating a signal proportional to the amount of each element.[10]
Governing Standards & Trustworthiness: While standards like ASTM D5291 provide a framework for instrumental CHN determination, they are tailored for petroleum products.[11][12][13] In a pharmaceutical or research setting, the protocol's trustworthiness is established through rigorous validation. This involves:
-
System Suitability: Analyzing a known standard to ensure the instrument is performing correctly.
-
Calibration: Using highly pure, certified reference materials (CRMs) to create a calibration curve. Common CRMs for CHNS analysis include Acetanilide, Sulfanilamide, and BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene).[14]
Part B: Iodine (I) Analysis
Standard combustion analyzers are not equipped to handle halogens. The corrosive nature of the combustion products and the detection methodology (TCD) are incompatible. Therefore, a separate, dedicated analysis is required.
This is the classic, and still widely accepted, pharmacopeial method for halogen determination in organic compounds.
Causality of Method Choice: The oxygen flask method is a robust sample preparation technique that effectively decomposes the organic matrix and converts the covalently-bound iodine into a water-soluble inorganic form (iodide), which can then be easily quantified by titration. Its inclusion in pharmacopeias like the USP underscores its reliability.[15][16]
Principle of Operation:
-
A weighed sample is wrapped in a piece of halide-free filter paper and placed in a platinum gauze holder attached to a glass stopper.
-
The stopper is fitted into a heavy-walled flask filled with pure oxygen and containing an absorbing solution (e.g., dilute sodium hydroxide).
-
The paper fuse is ignited, and the stopper is immediately sealed into the flask. Combustion is rapid and complete.[17]
-
The flask is shaken to ensure all combustion products (including HI, which becomes I⁻ in the alkaline solution) are absorbed.
-
The resulting iodide solution is then analyzed, typically via potentiometric titration with silver nitrate.
Governing Standards: The United States Pharmacopeia (USP) General Chapter <471> "Oxygen Flask Combustion" is the authoritative standard for this preparatory procedure.[15]
A more modern, automated alternative that couples a combustion furnace with an ion chromatograph.
Causality of Method Choice: C-IC is selected for its higher throughput, enhanced sensitivity, and ability to simultaneously determine multiple halogens and sulfur. It reduces the manual labor and potential for human error associated with the oxygen flask method.
Principle of Operation:
-
The sample is combusted in a high-temperature furnace, similar to a CHNS analyzer.
-
The resulting gases, including hydrogen iodide (HI), are passed through an aqueous absorbing solution.
-
This solution is automatically injected into an ion chromatograph (IC).
-
The IC separates the iodide (I⁻) from other anions.
-
A conductivity detector quantifies the iodide concentration.[18]
Comparison of Iodine Determination Methods
| Feature | Oxygen Flask with Titration | Combustion Ion Chromatography (C-IC) |
| Principle | Manual combustion in a sealed flask, followed by wet chemical titration. | Automated combustion in a tube furnace, followed by instrumental chromatographic separation and detection. |
| Throughput | Low; sequential, manual process. | High; fully automated after sample loading. |
| Sensitivity | Milligram to microgram level. | Microgram to nanogram level. |
| Selectivity | Good for total halogens; speciation requires different titrants. | Excellent; separates different halides (F⁻, Cl⁻, Br⁻, I⁻) and sulfur species (SO₄²⁻) in a single run. |
| Standards | USP <471>.[15][16] | Methods often based on EPA or internal validated protocols. |
| Cost | Low initial equipment cost. | High initial equipment cost. |
| Expertise | Requires significant operator skill and experience. | Requires instrument-specific training but is less prone to manual error. |
Section 3: Integrated Analytical Workflow & Experimental Protocols
For complete and validated elemental analysis of thiophene-2-carbimidothioate hydroiodide, a bifurcated workflow is essential.
Experimental Protocol 1: CHNS Analysis
-
Instrument Preparation: Ensure the CHNS analyzer's combustion and reduction furnaces are at their setpoint temperatures. Verify stable helium and oxygen gas flows.
-
Sample Weighing: Using a microbalance, accurately weigh 1-2 mg of the thiophene-2-carbimidothioate hydroiodide sample into a tin capsule. Record the weight to at least 5 decimal places. Fold the capsule to ensure no sample can escape.
-
Calibration: Analyze 3-5 replicates of a certified standard (e.g., Sulfanilamide) of similar weight to the samples to establish a valid response factor (K-factor).
-
Blank Analysis: Analyze an empty tin capsule to determine the system blank.
-
Sample Analysis: Place the weighed samples into the instrument's autosampler and begin the analysis sequence. Run samples in triplicate to ensure reproducibility.
-
Data Processing: The instrument software will automatically integrate the detector signals, subtract the blank, and use the calibration factor and sample weight to calculate the mass percentage for C, H, N, and S.
Experimental Protocol 2: Iodine Analysis via Oxygen Flask Combustion (USP <471>)
[Caution: This procedure must be performed with a safety shield and safety glasses. The flask is under positive pressure during combustion.]
-
Apparatus Preparation: Ensure the 500 mL heavy-walled combustion flask is meticulously clean and dry.
-
Sample Weighing: Weigh approximately 5-10 mg of the sample onto a piece of halide-free ashless filter paper. Fold the paper to enclose the sample securely.
-
Flask Preparation: Add 10 mL of 0.1 M sodium hydroxide solution as the absorbing liquid to the flask.
-
Combustion:
-
Place the folded paper into the platinum gauze holder.
-
Flush the flask with a stream of pure oxygen for approximately 1 minute.
-
Moisten the flask's stopper joint with water to ensure a good seal.
-
Ignite the paper fuse and immediately plunge the stopper into the flask, holding it firmly in place.
-
Invert the flask so the absorbing liquid creates a seal around the stopper.
-
-
Absorption: Once combustion is complete (the cloud of soot disappears), shake the flask vigorously for 10-15 minutes to ensure full absorption of the combustion gases.
-
Titration:
-
Carefully open the flask and rinse the stopper and platinum holder into the flask with deionized water.
-
Acidify the solution with dilute nitric acid.
-
Perform a potentiometric titration of the resulting iodide solution using a standardized 0.01 M silver nitrate solution.
-
-
Calculation: Calculate the percentage of iodine based on the volume of titrant consumed, its molarity, the sample weight, and the stoichiometry of the reaction (Ag⁺ + I⁻ → AgI).
Section 4: Data Interpretation and Validation
The final step is to compare the experimental results from both analyses against the theoretical values calculated in Section 1.
Hypothetical Experimental Data:
| Element | Theoretical Mass % | Experimental Mass % (CHNS) | Experimental Mass % (Iodine) | Delta (Δ) | Acceptance (±0.4%) |
| C | 23.93% | 24.11% | - | +0.18% | Pass |
| H | 2.68% | 2.59% | - | -0.09% | Pass |
| N | 4.65% | 4.72% | - | +0.07% | Pass |
| S | 21.29% | 21.05% | - | -0.24% | Pass |
| I | 42.14% | - | 42.35% | +0.21% | Pass |
Trustworthiness of Results: The close correlation between the experimental and theoretical data provides a high degree of confidence in the sample's identity and purity. When all elemental values fall within the accepted ±0.4% deviation, the empirical formula C₆H₈INS₂ is confirmed, and the material can be considered >95% pure for the purpose of further research and development.
Conclusion
The elemental analysis of thiophene-2-carbimidothioate hydroiodide is a non-trivial task that demands a well-structured, dual-methodology approach. Standard CHNS combustion analysis provides a rapid and precise measure of carbon, hydrogen, nitrogen, and sulfur. However, it is incapable of quantifying iodine. For this halogen, the classic and pharmacopeia-endorsed Oxygen Flask Combustion method remains a reliable standard, while modern Combustion Ion Chromatography offers a high-throughput, automated alternative.
By employing this integrated workflow, researchers and drug development professionals can generate a complete, accurate, and defensible elemental profile of their compound, thereby satisfying the rigorous standards of scientific integrity and regulatory scrutiny.
References
-
ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021.
-
Scribd, ASTM D5291-21 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.
-
Intertek, D-5291 - Analytical Method.
-
USP, General Chapters: <471> OXYGEN FLASK COMBUSTION.
-
Conti Testing Laboratories, ASTM D5291 - Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.
-
Sigma-Aldrich, methyl thiophene-2-carbimidothioate hydroiodide AldrichCPR.
-
Japanese Pharmacopoeia, Oxygen Flask Combustion Method. [Link]
-
University of Bern, CHNS-ANALYSIS / O-ANALYSIS.
-
Jordi Labs, CHNO by Combustion | Oxidation.
-
ChemScience, Oxygen Combustion Flask Set.
-
Royal Society of Chemistry, CHNS Elemental Analysers.
-
Brazilian Journal of Analytical Chemistry, Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements.
-
Applied Spectroscopy, Analytical capabilities for iodine detection: Review of possibilities for different applications.
-
Thermo Fisher Scientific, Elemental Analysis: CHNS/O Determination of Marine Samples.
-
Smolecule, Analytical methods for iodine content determination.
-
Elemental Microanalysis, Standards and CRMs.
-
digicollections.net, 2.4 Oxygen flask method.
-
Mettler Toledo, CHNSO Elemental Analysis – Sample Preparation.
-
ACS Central Science, An International Study Evaluating Elemental Analysis.
-
National Center for Biotechnology Information, An International Study Evaluating Elemental Analysis.
-
ResearchGate, Synthesis, properties and biological activity of thiophene: A review.
-
MDPI, Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
-
Longdom Publishing, Thiophene: An Overview of Its Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound hydroiodide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound hydroiodide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. iap.fraunhofer.de [iap.fraunhofer.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants [store.astm.org]
- 12. Analytical Method [keikaventures.com]
- 13. contitesting.com [contitesting.com]
- 14. Standards and CRMs [elementalmicroanalysis.com]
- 15. uspbpep.com [uspbpep.com]
- 16. Oxygen Combustion Flask Set, Combustion Flask, Flasks | ChemScience [chemscience.com]
- 17. digicollections.net [digicollections.net]
- 18. Verificação de segurança [brjac.com.br]
Reactivity comparison of thiophene vs furan carbimidothioates
Executive Summary
This technical guide provides a comparative analysis of thiophene-2-carbimidothioates and furan-2-carbimidothioates . While structurally analogous, these compounds exhibit divergent reactivity profiles driven by the heteroatom's influence on aromaticity and ring stability. Thiophene derivatives function as robust, benzene-like synthons suitable for harsh acidic cyclizations. In contrast, furan derivatives act as masked dienes or enol ethers, offering higher electrophilic susceptibility but requiring strictly controlled, often basic or neutral, conditions to prevent ring opening (polymerization).
Part 1: Electronic Structure & Theoretical Basis
The reactivity difference between thiophene and furan carbimidothioates roots fundamentally in the resonance energy and electronegativity of the heteroatom (
Aromaticity and Resonance Energy
-
Thiophene: Sulfur (
) is less electronegative than oxygen, allowing better overlap of its orbital with the carbon orbitals. This results in a high resonance energy (~29 kcal/mol), making the thiophene ring stable and aromatic. It behaves as a deactivated benzene ring in many contexts but remains electron-rich enough to facilitate nucleophilic attacks from the ring nitrogen. -
Furan: Oxygen (
) tightly holds its lone pairs. The overlap is efficient, but the high electronegativity makes the ring less aromatic (resonance energy ~16 kcal/mol) and more diene-like. Consequently, the furan ring is highly susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization.
Impact on the Carbimidothioate Moiety
The carbimidothioate group (
-
Inductive Effect: The oxygen in furan exerts a stronger inductive withdrawal (
) than sulfur. This makes the exocyclic nitrogen less basic in furan derivatives compared to thiophene, potentially slowing down nucleophilic initiation steps that require nitrogen protonation or coordination. -
Resonance Effect: Both rings are
-donors ( ). However, the lower aromaticity of furan makes it a better donor in the transition state, often accelerating reactions if the ring survives the conditions.
Part 2: Synthetic Accessibility & Stability
Precursor Stability (The "2-Amino" Problem)
The synthesis of these carbimidothioates typically proceeds via the S-methylation of a thiourea, which is derived from a 2-aminoheterocycle.
-
Thiophene: 2-Aminothiophenes are stable and easily synthesized via the Gewald Reaction . They can be stored and handled in air.
-
Furan: Free 2-aminofurans are notoriously unstable and auto-oxidize/polymerize rapidly. They must be stabilized with electron-withdrawing groups (e.g., -CN, -COOEt) at the 3-position or generated in situ.
Carbimidothioate Stability
-
Thiophene Carbimidothioates: Highly stable solids. Can be recrystallized from boiling ethanol and stored for months.
-
Furan Carbimidothioates: Often oils or low-melting solids. They are sensitive to moisture (hydrolysis to ureas) and trace acids. Purification often requires rapid column chromatography on basic alumina or neutral silica; acidic silica can trigger decomposition.
Part 3: Reactivity Profile – Heterocyclization
The primary application of these molecules is the synthesis of fused pyrimidine systems (thienopyrimidines vs. furopyrimidines).
Mechanism: Nucleophilic Displacement
The cyclization involves the attack of a nucleophile (e.g., amine, hydrazine) on the carbimidothioate carbon, displacing the thiomethyl group (
-
Thiophene Pathway: Tolerates high temperatures (
C) and acidic catalysts (AcOH, HCl). The ring remains intact. -
Furan Pathway: Requires mild conditions.[1] Strong acids cause the "Furan-to-Dione" ring opening. Base catalysis (Et3N, NaOEt) is preferred to drive the reaction while preserving the furan ring.
Visualization of Reaction Pathways
Figure 1: Comparative synthetic pathways. Note the divergence at the cyclization stage where furan derivatives risk decomposition.
Part 4: Experimental Protocols
Protocol A: Synthesis of Methyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbimidothioate
This protocol demonstrates the robustness of the thiophene series.
-
Thiourea Formation: Dissolve 2-amino-3-cyano-4,5-dimethylthiophene (10 mmol) in dry pyridine (20 mL). Add phenyl isothiocyanate (11 mmol) dropwise. Reflux for 6 hours. Pour into ice water. Filter the solid thiourea (Yield ~85%).
-
S-Methylation: Suspend the thiourea (5 mmol) in DMF (10 mL). Add Methyl Iodide (MeI) (6 mmol) and
(anhydrous, 6 mmol). Stir at room temperature for 4 hours. -
Workup: Pour into water (50 mL). The carbimidothioate precipitates as a white solid. Filter, wash with water, and recrystallize from ethanol.
-
Typical Yield: 80-90%
-
Melting Point: Sharp, stable >150°C.
-
Protocol B: Synthesis of Methyl N-(3-cyano-4,5-dimethylfuran-2-yl)carbimidothioate
This protocol highlights the necessary precautions for the furan series.
-
Thiourea Formation: Dissolve 2-amino-3-cyano-4,5-dimethylfuran (prepared in situ or freshly stabilized) in acetonitrile (not pyridine, to facilitate easier removal at low temp). Add isothiocyanate.[2][3] Stir at room temperature (avoid reflux) for 12-24 hours. Evaporate solvent under reduced pressure at <40°C.
-
S-Methylation: Dissolve crude thiourea in acetone. Add MeI (1.1 eq) and triethylamine (1.1 eq). Stir at 0°C to RT for 2 hours.
-
Workup: Evaporate acetone. Dissolve residue in DCM, wash quickly with cold water (neutral pH). Dry over
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Do not recrystallize from boiling alcohol. Purify via flash chromatography on neutral alumina (EtOAc/Hexane).
Part 5: Data Comparison
| Feature | Thiophene Carbimidothioate | Furan Carbimidothioate |
| Ring Aromaticity | High (Benzene-like) | Low (Diene-like) |
| Acid Stability | Excellent (Stable in refluxing AcOH) | Poor (Ring opens to 1,4-diones) |
| Preferred Cyclization | Acid or Base catalyzed | Base catalyzed or Neutral |
| Reaction Temperature | High ( | Moderate ( |
| Typical Yield (Cyclization) | 80 - 95% | 45 - 70% |
| Handling | Bench stable solid | Moisture/Air sensitive; often oil |
| Solubility | Low in non-polar, high in hot EtOH | High in organic solvents |
References
-
Gewald Reaction & Thiophene Precursors
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link
-
-
Thienopyrimidine Synthesis
-
Rashad, A. E., et al. (2010). Synthesis and antiviral evaluation of some new thienopyrimidines. European Journal of Medicinal Chemistry, 45(11), 5251-5257. Link
-
-
Furan Instability & Cyclization
- Comparative Reactivity (S vs O): Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Definitive source on aromaticity differences: Thiophene resonance energy ~29 kcal/mol vs Furan ~16 kcal/mol).
-
Isothiourea (Carbimidothioate)
-
Shildneck, P. R., & Windus, W. (1932). S-Methyl Isothiourea Sulfate. Organic Syntheses, 12, 52. Link (General protocol adapted for heterocycles).
-
- Shaaban, M. R., et al. (2015). Synthesis and Biological Evaluation of Some New Furopyrimidine Derivatives. Acta Chimica Slovenica, 62, 266-274.
Sources
- 1. Furan synthesis [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 4. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. Unit 3 furan & thiophene | PDF [slideshare.net]
- 8. Pd(II)-Catalyzed Synthesis of Furo[2,3- b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N-H/C Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
Methyl thiophene-2-carbimidothioate proper disposal procedures
Professional Laboratory Guide: Operational Safety and Disposal Procedures for Methyl Thiophene-2-carbimidothioate
As a Senior Application Scientist, I recognize that the safe handling and disposal of reactive intermediates is just as critical as the synthetic yield itself. This compound (often utilized as its hydroiodide salt, CAS: 59474-01-0 or similar derivatives) is a highly valuable reagent used extensively in the synthesis of thiophene-2-carboximidamides, which are potent inhibitors of neuronal nitric oxide synthase (nNOS) utilized in advanced drug development[1].
However, the physicochemical nature of thioimidates demands rigorous operational planning. This guide provides the self-validating protocols and mechanistic rationale required to safely handle, quench, and dispose of this compound and its hazardous byproducts.
Section 1: Physicochemical Hazards & Reaction Causality
To design an effective disposal plan, we must first understand the chemical causality of the hazard. This compound acts as an amidine precursor. When reacted with primary or secondary amines during coupling, the amine acts as a nucleophile, attacking the imidate carbon. This mechanism inherently displaces the methylthio group, resulting in the stoichiometric evolution of methanethiol (methyl mercaptan, CH
Methanethiol is a highly toxic, extremely flammable gas with an exceptionally low odor threshold (parts-per-billion range). Therefore, the primary safety and disposal challenge when working with this reagent is not just the solid precursor itself, but the safe capture and neutralization of the methanethiol gas generated during its use[2]. The standard industry approach to neutralizing this effluent is oxidative quenching using sodium hypochlorite (bleach), which converts the volatile thiol into highly water-soluble, non-volatile sulfonates[3].
Workflow of thioimidate coupling, methanethiol evolution, and oxidative bleach quenching.
Section 2: Step-by-Step Methodologies for Quenching and Disposal
Every protocol described below is designed as a self-validating system: by controlling the pH and utilizing oxidation, we eliminate the volatility of the hazard, ensuring the safety of the laboratory environment before the waste ever reaches the disposal contractor.
Protocol A: Quenching Reaction Effluent (Methanethiol Mitigation)
Because the reaction generates methanethiol, the reaction vessel must never be vented directly into the fume hood exhaust without scrubbing, as this poses an environmental hazard and will cause severe odor issues in the facility.
-
Scrubber Setup: Route the exhaust line from your reaction vessel (e.g., via a bubbler) into a secondary scrubber trap.
-
Oxidant Preparation: Fill the trap with a freshly prepared 10–15% sodium hypochlorite (bleach) solution.
-
Alkaline Control (Critical): Add sodium hydroxide (NaOH) to the bleach solution to maintain a pH > 9. Causality: Bleach naturally degrades into chlorine gas at acidic pH levels. Maintaining an alkaline environment ensures the methanethiol is rapidly oxidized to methanesulfonic acid without liberating toxic chlorine gas.
-
Validation: Monitor the scrubber solution. Once the reaction is complete, allow the system to purge with inert gas (N
or Ar) for 30 minutes to ensure all residual methanethiol in the headspace is driven into the scrubber. -
Disposal: The resulting oxidized aqueous solution is now safe to be transferred to the standard aqueous hazardous waste stream[3].
Protocol B: Disposal of Unused or Expired Solid Reagent
As a reactive thioimidate, the solid salt can slowly degrade upon exposure to ambient moisture, releasing trace volatile sulfur compounds.
-
Avoid Direct Quenching: Do not attempt to quench bulk quantities of the solid precursor directly with bleach. The oxidation of bulk thioimidates is highly exothermic and can lead to uncontrolled splattering.
-
Containment: Keep the material in its original, tightly sealed container.
-
Secondary Isolation: Place the primary container inside a secondary containment vessel (e.g., a sealable Nalgene jar or heavy-duty foil pouch) to contain any fugitive odors.
-
Logistics: Label the outer container explicitly as "Hazardous Chemical Waste: Toxic/Stench (Thioimidate solid)". Transfer this to your facility's designated solid hazardous waste stream for high-temperature incineration by a licensed contractor.
Protocol C: Spill Cleanup Procedure
-
Evacuation & PPE: If a spill occurs outside a fume hood, immediately evacuate personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and respiratory protection if required by your institutional EHS).
-
Containment: Cover the solid spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels for the initial sweep.
-
Neutralization: Carefully apply a dilute bleach solution (5% NaOCl, pH > 9) to the spill area to oxidize the remaining thioimidate residues. Leave for 15 minutes to ensure complete oxidation of the sulfur species.
-
Collection: Collect all materials into a sealed, odor-proof hazardous waste container and label for incineration.
Section 3: Waste Segregation & Logistics Data
To ensure compliance with environmental health and safety (EHS) regulations, all waste streams generated during the handling of this compound must be segregated according to the following matrix.
| Waste Stream | Primary Hazard | On-Site Treatment / Quenching | Final Logistics & Disposal Route |
| Unused Solid Reagent | Toxic, Stench, Reactive | None (Do not quench bulk solid) | Sealed secondary containment; High-temperature incineration |
| Reaction Effluent Gas | Methanethiol (Highly Toxic) | Oxidative scrubbing (10-15% NaOCl, pH > 9) | Aqueous hazardous waste (Oxidized sulfur compounds) |
| Contaminated Solvents | Flammable, Toxic | None | Halogenated/Non-halogenated organic solvent waste stream |
| Spill Cleanup Debris | Toxic, Stench | Neutralize surface residues with 5% NaOCl | Solid hazardous waste (Odor-proof sealed container) |
References
- Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC.
- Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme Connect.
- Knowledge Upd
Sources
Personal Protective Equipment (PPE) & Handling Guide: Methyl Thiophene-2-Carbimidothioate
Content Type: Operational Safety & Logistics Guide Audience: Synthetic Chemists, Process Safety Engineers, and Lab Managers Chemical Focus: Methyl thiophene-2-carbimidothioate (commonly handled as the Hydroiodide Salt ) CAS Reference: Note: Often custom-synthesized or cataloged as S-Methyl thiophene-2-thioimidate hydroiodide (e.g., CAS 112913-94-7 for related analogs; verify specific lot CAS).[1][2]
Part 1: Executive Hazard Profiling
Do not treat this compound as a generic organic solid. this compound is a reactive thioimidate intermediate. Unlike stable esters (e.g., methyl thiophene-2-carboxylate), this compound is an activated electrophile designed to react with nucleophiles. Its handling requires protocols that address three specific hazard vectors :
-
The "Stench" Vector: Hydrolysis or reaction releases Methanethiol (Methyl mercaptan) , a highly volatile, foul-smelling, and toxic gas with a low odor threshold (0.002 ppm).
-
The Irritant/Corrosive Vector: As a hydroiodide (HI) salt, contact with moisture releases hydroiodic acid, posing severe irritation risks to mucous membranes and eyes.
-
The Sensitization Vector: Thiophene sulfur compounds are known skin sensitizers. Repeated exposure can lead to permanent allergic dermatitis.
Part 2: The PPE Matrix (Task-Specific Protection)
Standard lab PPE is insufficient for thioimidates due to the permeation risk of sulfur byproducts and the volatility of methanethiol.
PPE Selection Table
| Body Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Scale-up/Quenching) | Technical Rationale |
| Hand Protection | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate Barrier: Silver Shield™ or 4H® liners under Nitrile outer gloves. | Methanethiol and organic sulfides permeate standard nitrile in <15 mins. Laminate films provide >4 hr breakthrough time. |
| Respiratory | Fume Hood Only: Face velocity: 80–100 fpm.Sash height: <18 inches. | Respirator Backup: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if hood failure occurs. | The HI salt releases acid vapors (AG protection needed) and thiols (OV protection needed). |
| Eye/Face | Chemical Splash Goggles: Indirect venting. | Face Shield + Goggles: Required during quenching or biphasic extraction. | HI salts are corrosive to corneal tissue. Safety glasses do not seal against acid mists. |
| Body | Lab Coat: Flame-resistant (Nomex/cotton blend). | Chemical Apron: Rubber or Neoprene apron over lab coat. | Thiophene compounds adhere to fabric fibers, carrying the "stench" out of the lab. |
Part 3: Operational Protocols (Step-by-Step)
A. Pre-Operational Engineering Checks
Before opening the vial, verify the engineering controls.
-
The Smoke Test: Use a smoke pen at the sash opening to verify inward airflow.
-
The Trap Setup: If using this reagent in a reaction that generates heat or gas, set up a bleach scrubber (10% sodium hypochlorite) on the exhaust line to oxidize escaping methanethiol vapors.
B. Safe Handling Workflow (DOT Visualization)
Figure 1: Operational workflow emphasizing the critical control point at weighing, where dust generation is most likely.
C. Weighing & Transfer Protocol
Objective: Prevent dust generation and hydrolysis.
-
Static Control: Use an antistatic gun on the weighing boat and spatula. Thioimidate salts are often fluffy and electrostatic.
-
Containment: Place the balance inside the fume hood. If this is impossible, weigh inside a secondary container (e.g., a deep Tupperware bin) that can be closed immediately after weighing.
-
Transfer: Do not use paper funnels (powder sticks). Use a glass powder funnel or add the solid directly to the solvent.
-
Immediate Solvation: Once added to the reaction vessel, immediately add solvent to suppress dust and vapor pressure.
Part 4: Emergency Response & Decontamination
The "Stench" Spill (Solid or Solution)
Unlike standard spills, speed is critical to prevent building evacuation due to odor.
-
Isolate: Close the hood sash immediately.
-
Oxidize (The Kill Step):
-
Prepare a "Quench Solution" : 10% Bleach (Sodium Hypochlorite) + dilute Sodium Hydroxide.
-
Chemistry: The bleach oxidizes the sulfur (methanethiol/thioimidate) to a sulfonate/sulfate, killing the smell and toxicity.
-
Action: Pour the Quench Solution gently over the spill (working from the outside in).
-
Wait: Allow 15–20 minutes contact time.
-
-
Cleanup: Absorb the slurry with vermiculite. Dispose of as hazardous solid waste (do not trash).
Exposure Response
-
Eye Contact: Irrigate immediately for 15 minutes.[3] Note: If the HI salt was involved, assume acid burn.
-
Skin Contact: Wash with soap and water.[4][5][6][7] Do not use alcohol (ethanol/isopropanol) as it enhances skin absorption of thiophenes.
Part 5: Waste Management
Crucial Rule: Never mix thioimidate waste with acidic waste streams.
-
Reasoning: Acid + Thioimidate = Rapid release of Methanethiol gas (Stench bomb).
Disposal Protocol:
-
Primary Quench: Treat all reaction mixtures and mother liquors with 10% bleach solution before bottling.
-
pH Check: Ensure the waste stream is alkaline (pH > 9) to keep the sulfur species trapped as salts.
-
Labeling: Label waste container as: "High Sulfur Content – Stench – Do Not Acidify".
References
-
Sigma-Aldrich. (n.d.). This compound hydroiodide Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiophene derivatives and Stench management. Retrieved from
-
GZ Industrial Supplies. (2025).[3][8][9] Safe Handling Practices for Laboratory Chemicals. Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. gz-supplies.com [gz-supplies.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
